3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline
Description
The exact mass of the compound 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFZVTWRRJPDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CC=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370714 | |
| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-42-1 | |
| Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline | |
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| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline | |
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Foundational & Exploratory
Foreword: The Strategic Importance of Pyrimidine Thioethers in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved therapeutics.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a versatile pharmacophore. When functionalized with a thioether linkage, the resulting pyrimidine thioether core becomes a critical building block for a new generation of targeted therapies. Molecules incorporating the (4,6-dimethylpyrimidin-2-yl)thio moiety, in particular, have demonstrated significant potential as potent and selective inhibitors of key cellular targets, including human sirtuin 2 (SIRT2), a protein implicated in cancer and neurodegenerative diseases.[2]
This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive and technically robust framework for the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the core reaction, justify the selection of reagents and conditions, and provide a self-validating protocol designed for reproducibility and scalability.
Part 1: Retrosynthetic Analysis and Mechanistic Rationale
The target molecule, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, is an aryl-heteroaryl thioether. The most logical and efficient synthetic disconnection breaks the sulfur-carbon bond between the pyrimidine ring and the aniline moiety. This retrosynthetic approach points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.
Chosen Synthetic Pathway: S-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This strategy involves the reaction of an activated heteroaryl halide, 2-chloro-4,6-dimethylpyrimidine (2) , with a sulfur-based nucleophile, 3-aminothiophenol (3) .
Caption: Retrosynthetic analysis of the target compound.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2 and C4/C6 positions. The chlorine atom at the C2 position, flanked by both ring nitrogens, is highly activated towards nucleophilic attack, making it an excellent electrophilic partner for an SNAr reaction.[3][4]
The mechanism proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the thiol group of 3-aminothiophenol by a suitable base, forming a potent thiolate nucleophile. This thiolate attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride leaving group, yielding the final thioether product. The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the aromatic system.[3]
Caption: The addition-elimination mechanism of the SNAr reaction.
Part 2: Precursor Synthesis and Reagent Selection
A robust synthesis relies on high-quality starting materials. While 3-aminothiophenol is typically sourced commercially, the preparation of the key electrophile, 2-chloro-4,6-dimethylpyrimidine, is a critical preceding step.
Synthesis of 4,6-Dimethylpyrimidine-2-thiol (Alternative Precursor)
An alternative, though less direct route for this specific target, involves first synthesizing the corresponding thiol. This is achieved via the classical condensation of a β-dicarbonyl compound with thiourea.[7][8]
-
Reaction: Acetylacetone is condensed with thiourea under acidic conditions (e.g., HCl in ethanol).
-
Rationale: The acid catalyzes the condensation, and the subsequent cyclization forms the stable pyrimidine ring. This method is a foundational technique in pyrimidine chemistry.[8] The resulting 4,6-dimethylpyrimidine-2-thiol hydrochloride can then be used in subsequent reactions.[7]
Synthesis of 2-chloro-4,6-dimethylpyrimidine (Key Electrophile)
The required chloro-pyrimidine is most reliably prepared from its corresponding pyrimidinone or thiol precursor. Starting from the more readily available 4,6-dimethyl-2-mercaptopyrimidine, a desulfurization-chlorination reaction can be employed, though chlorination of the corresponding pyrimidin-2-one is more common.
-
Reaction: 4,6-Dimethylpyrimidin-2-one is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Rationale: POCl₃ converts the hydroxyl group of the pyrimidinone tautomer into an excellent leaving group, which is then displaced by a chloride ion. The amine catalyst serves to neutralize the HCl byproduct. This is a standard and effective method for converting heterocyclic ketones into their chloro-derivatives.
Part 3: Detailed Experimental Protocol for S-Arylation
This protocol describes the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline from 2-chloro-4,6-dimethylpyrimidine and 3-aminothiophenol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Molarity/Purity | Supplier Example |
| 2-chloro-4,6-dimethylpyrimidine | 142.59 | >97% | Sigma-Aldrich |
| 3-aminothiophenol | 125.19 | >97% | TCI Chemicals |
| Potassium Hydroxide (KOH) | 56.11 | >85% pellets | Fisher Scientific |
| Ethanol (anhydrous) | 46.07 | >99.5% | VWR |
| Ethyl Acetate | 88.11 | ACS Grade | VWR |
| Hexanes | N/A | ACS Grade | VWR |
| Deionized Water | 18.02 | N/A | In-house |
| Anhydrous Sodium Sulfate | 142.04 | Granular | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Nucleophile Preparation: Add 3-aminothiophenol (5.0 g, 39.9 mmol, 1.0 eq) to the ethanol. Stir the solution under a gentle stream of nitrogen. Add finely ground potassium hydroxide (2.24 g, 39.9 mmol, 1.0 eq) portion-wise.
-
Expert Insight: The addition of a strong base like KOH is crucial to deprotonate the thiol (pKa ~6.6) to the much more nucleophilic thiolate anion, which significantly accelerates the reaction. An exact 1.0 equivalent of base is used to avoid potential side reactions involving the aniline amino group.
-
-
Addition of Electrophile: Once the KOH has fully dissolved and a clear solution of the potassium thiolate is formed, add 2-chloro-4,6-dimethylpyrimidine (5.7 g, 39.9 mmol, 1.0 eq) in a single portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Alternative Method (Microwave): For accelerated synthesis, the reaction can be performed in a sealed microwave vessel. Combine the reagents in ethanol (20 mL), seal the vessel, and heat to 160 °C for 10-15 minutes under microwave irradiation.[5] This method dramatically reduces reaction time through efficient and uniform heating.
-
-
Work-up: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. The product will partition into the organic layer.
-
Washing: Separate the layers and wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Trustworthiness: The washing steps are critical for removing inorganic salts (KCl) and any unreacted water-soluble starting materials, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.
Purification
-
Recrystallization: The crude product can often be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
Caption: General experimental workflow for the synthesis.
Part 4: Characterization and Validation
Rigorous analytical characterization is required to confirm the structure and purity of the synthesized 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₂H₁₃N₃S |
| Monoisotopic Mass | 231.0830 g/mol [9] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.3 (m, Ar-H), 6.8 (s, 1H, pyrimidine C5-H), 5.0-5.5 (br s, 2H, NH₂), 2.4 (s, 6H, 2x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (pyrimidine C2-S), 167 (pyrimidine C4/C6), 115-150 (Ar-C), 110 (pyrimidine C5), 24 (CH₃) |
| Mass Spec (ESI+) | m/z = 232.0903 ([M+H]⁺)[9] |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600 (C=N stretch), ~700-800 (C-S stretch) |
Note: NMR chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.
Part 5: Safety and Handling
Professional laboratory safety practices are mandatory.
-
3-aminothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Potassium Hydroxide (KOH): A corrosive solid. Avoid contact with skin and eyes.
-
2-chloro-4,6-dimethylpyrimidine: An irritant. Handle with care and appropriate PPE.
-
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Ensure all heating is performed using appropriate heating mantles or oil baths, away from ignition sources.
References
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G. S. C. R. Kumar, et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
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A. Yengoyan, et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]
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PubChem. (n.d.). 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. National Center for Biotechnology Information. [Link]
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Y. Wang, et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 30(17), 1-18. [Link]
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L. Yang, et al. (2017). Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry, 135, 267-278. [Link]
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R. R. Hunt, et al. (1959). 2-Mercaptopyrimidine. Organic Syntheses, Coll. Vol. 4, p.582 (1963); Vol. 39, p.38 (1959). [Link]
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Y. Wang, et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. [Link]
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S. Radi, et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10, 12631-12636. [Link]
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S. A. G. O. Suero, et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(11), 5901. [Link]
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P. S. Radhika, et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 20B, 927-929. [Link]
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Z. Wang, et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Advances, 14, 4676-4680. [Link]
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ChemistryTV. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
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Y. Wang, et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. ResearchGate. [Link]
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Orthocresol. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. [Link]
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Z. Wang, et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. [Link]
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S. O. P. S. G. Costa, et al. (2020). Synthesis and Structure of Novel Pyrimidine‐Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. ChemistrySelect, 5(20), 6127-6132. [Link]
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A. Yengoyan, et al. (2025). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
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L. Ballell, et al. (2007). New thiopyrazolo[3,4-d]pyrimidine derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 17(6), 1736-40. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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Educator.com. (2010). Synthesis of Thiols & Thioethers | Organic Chemistry. YouTube. [Link]
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M. Mititelu, et al. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL ACTION. Revue Roumaine de Chimie, 67(1-2), 107-119. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
Preamble: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery
Molecular Identity and Verification: Mass Spectrometry
The foundational step in the characterization of any newly synthesized compound is the confirmation of its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, offering unparalleled accuracy.
Predicted Mass Spectrometric Data
For 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (Molecular Formula: C₁₂H₁₃N₃S), the predicted monoisotopic mass is 231.08302 Da.[2] In a typical HRMS experiment using electrospray ionization (ESI), the molecule is expected to be observed as a protonated species, [M+H]⁺, with a predicted m/z of 232.09030.[2] The observation of this ion with a high degree of mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 232.09030 |
| [M+Na]⁺ | 254.07224 |
| [M-H]⁻ | 230.07574 |
| [M]⁺ | 231.08247 |
| Table 1: Predicted m/z values for various adducts of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. Data sourced from PubChem.[2] |
Experimental Protocol: High-Resolution Mass Spectrometry
A robust protocol for the acquisition of HRMS data would involve the following steps:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is employed.[3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of molecules.
-
Data Acquisition: Data is acquired over a relevant m/z range (e.g., 100-500 Da) to observe the parent ion and potential fragments.
-
Data Analysis: The acquired spectrum is analyzed to identify the [M+H]⁺ ion and its isotopic pattern. The measured mass is compared to the theoretical mass to confirm the elemental composition.
Fragmentation Pathway Analysis
While HRMS confirms the molecular formula, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion.
Caption: A typical workflow for NMR-based structural elucidation.
Functional Group Identification: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands
The IR spectrum of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H stretch | 2850 - 3000 | Medium to weak |
| C=N stretch (pyrimidine) | 1550 - 1650 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |
| C-N stretch (aromatic amine) | 1250 - 1335 | Strong |
| Table 4: Key expected IR absorption bands.[4] |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine. [4]The strong C=N and C=C stretching vibrations are characteristic of the pyrimidine and aniline rings, respectively.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Analysis: The background is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then correlated with known functional group frequencies.
Electronic Transitions: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Expected UV-Vis Absorption Maxima
The molecule contains two main chromophores: the aniline ring and the dimethylpyrimidine ring, linked by a thioether bridge. This extended conjugation is expected to result in absorption bands in the UV region.
| Transition | Expected λ_max (nm) |
| π → π* (Aniline) | ~230 - 250 |
| π → π* (Pyrimidine) | ~260 - 280 |
| n → π* | ~300 - 340 |
| Table 5: Estimated UV-Vis absorption maxima. These values are highly solvent-dependent.[5][6] |
The π → π* transitions are typically of high intensity, while the n → π* transitions, arising from the non-bonding electrons on the nitrogen and sulfur atoms, are generally weaker. The position of these absorption maxima can be sensitive to the polarity of the solvent. [6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance of around 1.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded with a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined from the spectrum.
Conclusion: A Multi-faceted Approach to Structural Certainty
The comprehensive spectroscopic characterization of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, as outlined in this guide, provides a robust and self-validating framework for its structural elucidation. By integrating data from mass spectrometry, NMR, IR, and UV-Vis spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of this compound. This rigorous analytical foundation is indispensable for the advancement of drug discovery programs and for ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.
References
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Al-Omary, F. A. M., et al. (2015). Spectroscopic investigations, NBO, HOMO-LUMO, NLO analysis and molecular docking of 5-(adamantan-1-yl)-3-anilinomethyl-2,3-dihydro-1,3,4-oxadiazole-2-thione, a potential bioactive agent. Journal of Molecular Structure, 1096, 1–14. [Link]
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Chen, S.-A., & Lin, H.-T. (1995). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Synthetic Metals, 72(2), 161-166. [Link]
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El-Faham, A., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry, C77(10), 621-632. [Link]
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Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 27(8), 246. [Link]
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Maiorana, S., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5515. [Link]
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Mounir, A. I. S., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [Link]
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biological activity of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
An In-Depth Technical Guide on the Biological Activity of the 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline Scaffold
Executive Summary
The confluence of heterocyclic chemistry and medicinal science has identified numerous molecular scaffolds with significant therapeutic potential. Among these, the pyrimidine nucleus, particularly when functionalized, stands out for its diverse biological activities. This technical guide focuses on the 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline core structure, a scaffold that marries the biologically active pyrimidine ring with a flexible thioether linkage and an aniline moiety ripe for derivatization. While direct studies on the parent compound are limited, extensive research into its close derivatives has revealed potent activities, primarily in oncology and microbiology. This document serves as a comprehensive resource for researchers and drug development professionals, synthesizing the current understanding of this scaffold's biological potential, detailing methodologies for its evaluation, and exploring future avenues for therapeutic development.
Introduction: The Chemical and Therapeutic Promise of the Scaffold
The 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline structure is a compelling starting point for medicinal chemistry exploration. Its constituent parts—the pyrimidine ring, a thioether bridge, and an aniline group—are all well-established pharmacophores. Pyrimidine derivatives are integral to a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1] The thioether linkage provides metabolic stability and optimal geometry for receptor binding, while the aniline group offers a versatile handle for synthetic modification to fine-tune pharmacological activity and pharmacokinetic properties.
This guide will delve into the known biological activities stemming from this core scaffold, with a primary focus on the anticancer and antimicrobial potential of its derivatives. We will explore the mechanistic underpinnings of these activities, provide detailed experimental protocols for their investigation, and offer insights into the structure-activity relationships (SAR) that govern their potency and selectivity.
Synthesis of the Core Scaffold
The synthesis of derivatives based on the 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline core typically begins with the preparation of 4,6-dimethylpyrimidine-2-thiol. This key intermediate can be synthesized and subsequently reacted with an appropriate aniline derivative. A common synthetic route involves the S-alkylation of the pyrimidine thiol.
Below is a generalized workflow for the synthesis of derivatives from this scaffold.
Caption: Generalized workflow for synthesizing 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline derivatives.
Anticancer Activity: Targeting SIRT2
A significant body of research points to the anticancer potential of derivatives of the 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline scaffold. A key mechanism identified is the inhibition of Sirtuin 2 (SIRT2), a histone deacetylase.
Mechanism of Action: SIRT2 Inhibition
SIRT2 is a crucial enzyme involved in various cellular processes, including cell cycle regulation, autophagy, and inflammatory responses.[2] Its dysregulation has been implicated in the progression of several human cancers.[2] Therefore, the development of potent and selective SIRT2 inhibitors is a promising strategy for cancer therapy.[2] Derivatives of the target scaffold, specifically 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide compounds, have emerged as highly effective SIRT2 inhibitors.[2] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics, induce cell cycle arrest, and ultimately trigger apoptosis in cancer cells.
Caption: Mechanism of anticancer action via SIRT2 inhibition.
Quantitative Data: In Vitro Efficacy
Structure-based optimization has led to the discovery of derivatives with potent SIRT2 inhibitory activity. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | Modification on Aniline | SIRT2 IC50 (nM) | Target Cell Line | Reference |
| 28e | 2-acetamide | 42 | MCF-7 (Breast Cancer) | [2] |
Experimental Protocol: SIRT2 Inhibition Assay
Objective: To determine the IC50 value of a test compound against the SIRT2 enzyme.
Principle: This is a fluorescence-based assay. The SIRT2 enzyme deacetylates a fluorogenic acetylated peptide substrate. Upon development with a trypsin solution, the deacetylated substrate is cleaved, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to SIRT2 activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the SIRT2 enzyme, the fluorogenic peptide substrate, and a solution of Nicotinamide adenine dinucleotide (NAD+). Prepare the test compound in a series of dilutions.
-
Reaction Setup: In a 96-well plate, add the SIRT2 enzyme solution to each well.
-
Compound Addition: Add the diluted test compounds to the respective wells. Include wells for a known inhibitor (positive control) and a vehicle control (e.g., DMSO).
-
Initiation: Start the reaction by adding the substrate and NAD+ mixture to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the signal by adding a developer solution containing trypsin.
-
Measurement: Incubate for a further 15-30 minutes, then measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Activity: A Potential New Frontier
While the primary focus has been on anticancer applications, the broader class of thiophenyl-pyrimidine derivatives has also demonstrated significant antibacterial properties.[3] This suggests a promising secondary avenue of investigation for the 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline scaffold.
Potential Mechanism of Action: FtsZ Inhibition
A key bacterial target for some thiophenyl-pyrimidine derivatives is the FtsZ protein.[3] FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual bacterial death.[3] This mechanism is attractive as FtsZ is a highly conserved protein in bacteria but absent in human cells, suggesting a potential for high selectivity and low host toxicity.
Caption: Proposed antibacterial mechanism via inhibition of FtsZ polymerization.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target bacterium.
Principle: The broth microdilution method is a standard and reliable technique for determining MIC. Bacteria are cultured in a liquid medium containing serial dilutions of the test compound. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., Staphylococcus aureus, Enterococcus faecium) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and then dilute it further. Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Structure-Activity Relationship (SAR) and Future Directions
The available data, though focused on derivatives, provides valuable insights into the SAR of the 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline scaffold.
-
For Anticancer (SIRT2 Inhibition) Activity: The N-phenylacetamide moiety appears critical for potent SIRT2 inhibition.[2] Further exploration of substitutions on both the aniline and the terminal phenyl ring of the acetamide group could yield even more potent and selective inhibitors.
-
For Antimicrobial Activity: The nature of the substitution on the aniline ring will likely dictate the compound's ability to interact with bacterial targets like FtsZ. Exploring a diverse range of substituents, from small alkyl groups to larger heterocyclic rings, is a logical next step.
The parent compound, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, represents a crucial, yet untested, baseline. Its synthesis and evaluation are paramount to fully understanding the contribution of the core scaffold to the observed biological activities.
Future research should focus on:
-
Synthesizing and testing the parent compound to establish its intrinsic activity.
-
Creating a focused library of derivatives with systematic modifications to the aniline moiety to refine SAR for both anticancer and antimicrobial activities.
-
Conducting in vivo studies on the most promising lead compounds to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploring other potential therapeutic areas, such as anti-inflammatory[4][5] and plant-growth stimulating activities,[6][7] which have been noted for related pyrimidine structures.
Conclusion
The 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline scaffold is a platform of significant promise for the development of novel therapeutic agents. Research into its derivatives has firmly established its potential in oncology through the potent and selective inhibition of SIRT2. Furthermore, emerging evidence suggests a valuable role in combating antibiotic resistance through novel mechanisms such as FtsZ inhibition. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to build upon existing work, optimize lead compounds, and unlock the full therapeutic potential of this versatile chemical scaffold.
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The Ascendant Scaffold: A Technical Guide to Pyrimidine-Thio-Aniline Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to yield novel therapeutic candidates through strategic derivatization. Among these, the conjugation of a thioether linkage and an aniline moiety to the pyrimidine core has given rise to a class of compounds with profound and diverse pharmacological activities. This technical guide provides a comprehensive literature review of pyrimidine-thio-aniline compounds, navigating their synthesis, delineating their multifaceted biological activities, and elucidating the critical structure-activity relationships that govern their therapeutic potential. From potent kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory agents, this document serves as an in-depth resource for researchers aiming to leverage the pyrimidine-thio-aniline scaffold in modern drug discovery and development.
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure of DNA and RNA.[3][4] Beyond its biological significance, the pyrimidine core has been extensively explored as a versatile scaffold in drug design, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities.[5][6] These activities include but are not limited to anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][7][8] The synthetic tractability and the ability to introduce diverse substituents at various positions of the pyrimidine ring allow for the fine-tuning of its physicochemical and pharmacological properties.[2][3]
The introduction of a thioether (-S-) linkage and an aniline moiety to the pyrimidine backbone creates the pyrimidine-thio-aniline pharmacophore. This structural motif has emerged as a particularly fruitful area of research, yielding compounds with enhanced biological activities and target specificities. The thioether bond offers a flexible yet stable linker, while the aniline group provides a rich platform for further functionalization, enabling interactions with various biological targets. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.
Synthetic Strategies for Pyrimidine-Thio-Aniline Derivatives
The synthesis of pyrimidine-thio-aniline compounds generally involves the construction of the core pyrimidine ring followed by the sequential or one-pot introduction of the thioether and aniline functionalities. Several established methods for pyrimidine synthesis can be adapted for this purpose.
One-Pot Multi-Component Reactions
A common and efficient approach involves the one-pot reaction of a β-dicarbonyl compound (or its equivalent), an amidine or urea derivative, and a source for the thio-aniline side chain. For instance, a multi-component reaction of a benzaldehyde derivative, ethyl cyanoacetate, and thiourea can yield a 2-thioxopyrimidine intermediate.[3] This intermediate can then be further modified to introduce the aniline moiety.
Experimental Protocol: One-Pot Synthesis of a 2-Thioxopyrimidine Intermediate [3]
-
Reaction Setup: To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add potassium bicarbonate (KHCO3) (1 equivalent) and thiourea (1.2 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired 2-thioxopyrimidine derivative.
Sequential Synthesis via Chloropyrimidine Intermediates
Another versatile strategy involves the initial synthesis of a substituted pyrimidine, followed by chlorination to activate the ring for nucleophilic substitution. The resulting chloropyrimidine can then react sequentially with a thiol and an aniline derivative.
Experimental Protocol: Synthesis via a Chloropyrimidine Intermediate [9][10]
-
Synthesis of the Pyrimidine Core: Condense an appropriate β-dicarbonyl compound with urea or thiourea to form the initial pyrimidine ring.
-
Chlorination: Treat the pyrimidine derivative with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the corresponding chloropyrimidine.[10]
-
Thioether Formation: React the chloropyrimidine with a desired thiol in the presence of a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF) to form the thioether linkage.
-
Amination: Introduce the aniline moiety by reacting the thio-substituted pyrimidine with the desired aniline derivative, often in the presence of a base and at elevated temperatures.[9]
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of pyrimidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1] This can be particularly advantageous for multi-step synthetic sequences.
The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrimidine and aniline rings. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of pyrimidine-thio-aniline compounds.
Diverse Biological Activities and Therapeutic Potential
Pyrimidine-thio-aniline derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrimidine-thio-aniline compounds.[9][11][12] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[10][13][14]
3.1.1. Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acids on substrate proteins, thereby modulating their activity and initiating downstream signaling cascades that control cell growth, proliferation, and survival.[10][14] The deregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10][13]
Pyrimidine-thio-aniline derivatives have been designed as ATP-competitive inhibitors, where the pyrimidine scaffold often mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.[15] The thio-aniline portion can then extend into other regions of the active site, providing additional binding interactions and contributing to both potency and selectivity.
Several classes of kinases are targeted by these compounds, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[13][16] Overexpression or constitutive activation of these receptors is common in various cancers, including lung, breast, and colon cancer.[17]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family and Bruton's tyrosine kinase (BTK).[15]
-
Serine/Threonine Kinases: Such as Raf kinases.[16]
The following diagram illustrates the general mechanism of action of pyrimidine-thio-aniline compounds as kinase inhibitors.
Caption: Competitive inhibition of protein kinases by pyrimidine-thio-aniline compounds.
3.1.2. Cytotoxicity against Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of pyrimidine-thio-aniline derivatives against a panel of human cancer cell lines.[9][11] For example, certain derivatives have shown potent activity against cervical (HeLa), breast (MCF7), ovarian (PA-1), and colorectal (LoVo) cancer cell lines.[9] The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are often in the low micromolar range, comparable to or even exceeding the potency of standard chemotherapeutic drugs like doxorubicin.[9]
The table below summarizes the anticancer activity of selected pyrimidine-thio-aniline compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | HeLa (Cervical) | 8.52 ± 1.12 | [9] |
| MCF7 (Breast) | 9.21 ± 0.98 | [9] | |
| PA-1 (Ovarian) | 10.15 ± 1.07 | [9] | |
| LoVo (Colorectal) | 12.63 ± 1.15 | [9] | |
| 4f | MCF7 (Breast) | 11.47 ± 1.05 | [9] |
| 7c | PC-3 (Prostate) | Potent Activity | [11] |
| 8a | PC-3 (Prostate) | Potent Activity | [11] |
| 11b | HCT-116 (Colorectal) | Higher Activity | [11] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Pyrimidine-thio-aniline compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][18][19]
The antimicrobial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[18] Studies have shown that some pyrimidine-thio-aniline derivatives display significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[18] The mechanism of antimicrobial action is not always fully elucidated but may involve the inhibition of essential enzymes in the pathogen or disruption of cell membrane integrity.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some pyrimidine-thio-aniline compounds showing potent activity.[1][19]
The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[1] By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced. Other potential mechanisms include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[1]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For pyrimidine-thio-aniline derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective activity.[1][7][8]
Key SAR Observations:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) at specific positions can enhance potency by modulating electronic properties and providing additional binding interactions with the target protein.[20] For instance, the introduction of a trifluoromethyl group can improve the bioavailability of the compounds.[20]
-
Substitution on the Pyrimidine Ring: Modifications to the pyrimidine core itself can impact activity. The presence of different functional groups at positions 2, 4, 5, and 6 of the pyrimidine ring can affect the compound's binding affinity and selectivity.[7][8]
-
The Thioether Linker: While the thioether linkage is a common feature, its length and flexibility can be varied to optimize the compound's orientation within the binding pocket of the target enzyme.
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as thiazole or thiophene, to the pyrimidine core can lead to compounds with enhanced biological profiles, including improved anticancer and antimicrobial activities.[13][20][21]
The following diagram illustrates the key areas for structural modification to explore the SAR of pyrimidine-thio-aniline compounds.
Caption: Key structural regions for SAR exploration in pyrimidine-thio-aniline compounds.
Future Perspectives and Conclusion
Pyrimidine-thio-aniline compounds represent a highly versatile and promising scaffold in medicinal chemistry. The wealth of available synthetic methodologies allows for the creation of large and diverse chemical libraries for high-throughput screening. The broad spectrum of biological activities, particularly in the areas of oncology, infectious diseases, and inflammation, underscores the therapeutic potential of this chemical class.
Future research in this field should focus on:
-
Target-Specific Design: Leveraging computational modeling and structural biology to design compounds with high affinity and selectivity for specific biological targets, thereby minimizing off-target effects and improving the therapeutic index.
-
Exploration of Novel Biological Targets: Expanding the evaluation of pyrimidine-thio-aniline libraries against a wider range of biological targets to uncover new therapeutic applications.
-
Optimization of ADMET Properties: Focusing on improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to enhance their drug-like properties and clinical translatability.
-
Development of Fused Systems: Continuing the exploration of fused pyrimidine-thio-aniline derivatives to identify novel heterocyclic systems with unique and potent biological activities.
References
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- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2022). JETIR, 9(8).
- Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(5), 577.
- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). Molecules, 28(11), 4349.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. (2018). Journal of Chemistry, 2018, 1–13.
- Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 283-292.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Journal of Medicinal Chemistry, 58(22), 8897-8909.
- Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Deriv
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 10(3), 236-247.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Current Organic Chemistry, 26(10), 963-985.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Synthesis, 19(4), 346-368.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41.
- Synthesis and biological activity of some pyrimidine derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(2), 79-85.
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][17][22]triazolo[4,3-a]pyrimidines. (2016). Molecules, 21(8), 1058.
- Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2012). Archiv der Pharmazie, 345(5), 377-387.
- Tyrosine Kinase Inhibitors. (2023). In StatPearls.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 143-157.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2022). Molecules, 27(19), 6649.
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- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science, 35(1), 102434.
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An In-depth Technical Guide to the Discovery and Chemistry of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline and its Congeners
A Senior Application Scientist's Perspective on a Versatile Scaffold in Medicinal Chemistry
Preamble: The Pyrimidine Core - A Cornerstone of Modern Drug Discovery
The pyrimidine ring system is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for the development of a vast array of therapeutic agents.[1][2] Their versatile chemical nature allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to their successful application in oncology, infectious diseases, and metabolic disorders.[1] Within this broad class of compounds, aminophenylthio-pyrimidines have emerged as a significant chemotype, particularly in the realm of kinase inhibition. This guide will delve into the history, synthesis, and potential applications of this structural motif, with a specific focus on the illustrative example of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. While the specific historical discovery of this exact isomer is not extensively documented in seminal literature, its synthesis and chemical logic are representative of a broader class of molecules with significant therapeutic interest.
The Genesis of Pyrimidine-Based Therapeutics: A Historical Overview
The journey of pyrimidine-based drugs began with the study of natural purines and pyrimidines. The mid-20th century saw the first synthetic explorations of fused heterocyclic systems, which laid the groundwork for future discoveries.[3] A significant turning point came in the 1980s and 1990s with the identification of pyrimidine derivatives as potent enzyme inhibitors, particularly protein kinases.[3] This was a logical step, as the pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase active site.[4] This foundational concept has driven the development of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
The general structure of an aminophenylthio-pyrimidine, as exemplified by our topic compound, combines the ATP-mimicking pyrimidine core with a flexible aminophenylthio linker. This linker allows for the exploration of different substitution patterns on the aniline ring, which can be crucial for achieving selectivity and favorable drug-like properties.
Synthesis and Chemical Characterization: A Modular Approach
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a prime example of the modular and robust synthetic strategies employed in modern medicinal chemistry. The most logical and widely practiced approach involves a nucleophilic aromatic substitution reaction.
Retrosynthetic Analysis and Key Building Blocks
A retrosynthetic analysis of the target molecule reveals two primary building blocks: a pyrimidine electrophile and an aminothiophenol nucleophile.
Caption: Retrosynthetic analysis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
The key electrophilic partner is 2-chloro-4,6-dimethylpyrimidine . This intermediate can be synthesized from readily available starting materials. The nucleophile is 3-aminothiophenol .
Synthesis of Key Intermediates
2.2.1. Preparation of 2-Chloro-4,6-dimethylpyrimidine
The synthesis of 2-chloro-4,6-dimethylpyrimidine typically starts from 2-amino-4,6-dimethylpyrimidine via a Sandmeyer-type reaction. While a direct conversion is possible, a more common route involves the conversion of a hydroxypyrimidine to the corresponding chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
2.2.2. Availability of 3-Aminothiophenol
3-Aminothiophenol is a commercially available reagent. Its synthesis can be achieved through the reduction of 3-aminobenzenesulfonyl chloride or the diazotization of 3-aminobenzenesulfonic acid followed by reduction.
The Core Reaction: Nucleophilic Aromatic Substitution
The final step in the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a nucleophilic aromatic substitution reaction between 2-chloro-4,6-dimethylpyrimidine and 3-aminothiophenol.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
-
Reaction Setup: To a solution of 3-aminothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add a base (e.g., potassium carbonate or triethylamine, 1.2 eq).
-
Addition of Electrophile: To this mixture, add 2-chloro-4,6-dimethylpyrimidine (1.05 eq) portion-wise at room temperature.
-
Reaction Progression: The reaction mixture is then heated to a temperature between 60-100 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃S |
| Molecular Weight | 231.32 g/mol |
| CAS Number | 387358-42-1 |
| InChI Key | TYFZVTWRRJPDKN-UHFFFAOYSA-N |
The Role in Drug Development: A Scaffold with Potential
While specific biological activity for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is not widely reported, the broader class of aminophenylthio-pyrimidine derivatives has shown significant promise in several therapeutic areas.
Kinase Inhibition
The primary application of this scaffold is in the development of kinase inhibitors. The pyrimidine core mimics the hinge-binding motif of ATP, while the aminophenylthio moiety can be tailored to interact with other regions of the kinase active site, thereby conferring selectivity.[5][6]
Caption: Binding mode of aminophenylthio-pyrimidine kinase inhibitors.
Other Potential Therapeutic Applications
Derivatives of the 4,6-dimethylpyrimidine-2-thiol core have also been investigated for other biological activities, including:
-
Antimicrobial and Antifungal Agents: The pyrimidine scaffold is present in many known antimicrobial and antifungal drugs.[7]
-
Plant Growth Stimulation: Some S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol have shown plant growth-stimulating activity.[8]
Future Directions and Perspectives
The aminophenylthio-pyrimidine scaffold, exemplified by 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, remains a highly attractive starting point for medicinal chemistry campaigns. The modular synthesis allows for the rapid generation of diverse libraries of compounds. Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline and pyrimidine rings to optimize potency and selectivity against specific kinase targets.
-
Exploration of Novel Biological Targets: Screening of compound libraries against a wider range of biological targets to identify new therapeutic applications.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [5][6]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
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Recent Advances in Pyrimidine-Based Drugs. Molecules.
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [7]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [1]
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Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI.
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Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
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Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [8]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
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One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. National Center for Biotechnology Information.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [4]
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Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [2]
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3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline. Sigma-Aldrich.
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Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science.
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Pyrimidine synthesis. Organic Chemistry Portal.
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Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [3]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a heterocyclic compound featuring a central pyrimidine ring linked to an aniline moiety via a thioether bridge. This structural motif is of significant interest in medicinal chemistry and materials science. The pyrimidine core is a cornerstone in numerous biologically active molecules, including established pharmaceuticals, owing to its ability to participate in hydrogen bonding and other non-covalent interactions. The thioether linkage provides conformational flexibility, while the aniline portion offers a site for further chemical modification and can influence the molecule's electronic properties and biological targeting. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential applications, guiding formulation development, predicting its behavior in biological systems, and ensuring the reliability of experimental results.
This guide provides a comprehensive overview of the key physicochemical characteristics of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. Due to the limited availability of experimental data for this specific isomer, this document emphasizes high-quality predicted data and outlines detailed, field-proven methodologies for its empirical determination. This approach serves as a practical blueprint for researchers undertaking the characterization of this and structurally related molecules.
Molecular Identity and Computed Properties
Accurate identification and a foundational understanding of a molecule's properties begin with its structural and computed data. The following table summarizes the key identifiers and predicted physicochemical parameters for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. For comparative purposes, data for the isomeric 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline are also included where available, highlighting the impact of substituent position on molecular properties.
| Property | 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline | 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline |
| Molecular Formula | C₁₂H₁₃N₃S | C₁₂H₁₃N₃S |
| Molecular Weight | 231.32 g/mol | 231.32 g/mol |
| IUPAC Name | 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline | 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline |
| CAS Number | Not available | 102243-12-9 |
| SMILES | CC1=CC(=NC(=N1)SC2=CC=CC(=C2)N)C | CC1=CC(=NC(=N1)SC2=CC=C(C=C2)N)C |
| Predicted XlogP | 2.7 | 2.7 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 2 | 2 |
Structural Elucidation and Spectral Analysis
The definitive confirmation of the chemical structure of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the lone proton on the pyrimidine ring, and the two methyl groups. The substitution pattern on the aniline ring (meta) would lead to a characteristic splitting pattern for the aromatic protons. The chemical shifts of the N-H protons of the aniline group can vary and may be identified by their broadness or by deuterium exchange.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The spectrum should contain signals corresponding to the carbons of the pyrimidine and aniline rings, as well as the methyl carbons. The chemical shifts of the carbon atoms directly bonded to the sulfur and nitrogen atoms will be particularly informative.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline include:
-
N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine.
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.
-
C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, corresponding to the pyrimidine and benzene rings.
-
C-S stretching: Typically weaker bands in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the C-S and C-N bonds.
Caption: Molecular structure of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
Key Physicochemical Properties and Their Determination
A molecule's behavior in both chemical and biological systems is governed by its fundamental physicochemical properties. The following sections detail these properties and the standard methodologies for their experimental determination.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its solubility, permeability across biological membranes, and potential for metabolism. A positive logP value indicates a preference for a lipidic environment, while a negative value suggests hydrophilicity. The predicted XlogP of 2.7 for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline suggests it is a moderately lipophilic compound.
This classic method directly measures the partitioning of a compound between octanol and water.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Mix a known volume of the octanol stock solution with a known volume of pre-saturated water in a flask.
-
Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water])
Solubility
Solubility is a crucial parameter that affects a compound's absorption and bioavailability. Given its predicted logP, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is expected to have low aqueous solubility but good solubility in many organic solvents.
This high-throughput method is commonly used in early drug discovery to assess aqueous solubility.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant after removing any precipitate by filtration or centrifugation. This is often done using UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or a base and determines the ionization state of a compound at a given pH. The aniline moiety in 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is basic, while the pyrimidine ring nitrogens are also basic. The pKa of the anilinium ion will be a key determinant of the compound's charge state under physiological conditions. The
Methodological & Application
using 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline in kinase assays
Application Note & Protocol
Title: A Framework for Profiling 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline and its Analogs in Biochemical Kinase Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, a core scaffold in many kinase inhibitor discovery programs, within biochemical kinase assays. While derivatives of this compound have shown activity against various kinases, including tyrosine kinases like c-Met and serine/threonine kinases such as PI3K, this guide establishes a universal, adaptable framework for initial screening and characterization.[1][2] We will detail a fluorescence polarization (FP)-based assay, a robust and high-throughput compatible method, explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Kinase Inhibitor Landscape and the Aminopyrimidine Scaffold
Protein kinases are a vast family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][5] Consequently, a significant portion of drug discovery efforts is dedicated to identifying and optimizing novel kinase inhibitors.[4][6]
The 4-anilinopyrimidine scaffold, to which 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline belongs, is a privileged structure in kinase inhibitor design.[4][5] Various derivatives have been synthesized and evaluated against a range of kinase targets, demonstrating the versatility of this chemical class.[1][2][7][8][9] For instance, derivatives have been developed as potent inhibitors of the Mer/c-Met receptor tyrosine kinases and the PI3K/mTOR signaling pathway.[1][2]
To effectively characterize a novel compound like 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, a robust and reliable assay is paramount. This guide focuses on a competitive binding assay using Fluorescence Polarization (FP), a powerful technique that measures the interaction of the test compound with the kinase's ATP-binding pocket.
Principle of the Fluorescence Polarization (FP) Kinase Assay
The FP assay is a homogeneous, solution-based technique that measures changes in the rotational speed of a fluorescent molecule. The core principle relies on a competitive binding scenario within the kinase's active site.
The key components are:
-
Kinase Enzyme: The target protein of interest.
-
Fluorescent Tracer: A small molecule probe, often an ATP-competitive ligand, tagged with a fluorophore. This tracer is designed to bind to the kinase's active site.
-
Test Inhibitor: The compound being evaluated, in this case, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
Mechanism:
-
When the small, fluorescently-labeled tracer is unbound in solution, it tumbles rapidly. If excited with plane-polarized light, the emitted light is largely depolarized. This results in a low FP signal .
-
When the tracer binds to the much larger kinase enzyme, its tumbling is significantly slowed. When excited with plane-polarized light, the emitted light remains largely polarized. This results in a high FP signal .
-
When a competitive inhibitor (the test compound) is introduced, it displaces the fluorescent tracer from the kinase's active site. The displaced tracer once again tumbles rapidly, leading to a decrease in the FP signal .
The magnitude of the decrease in the FP signal is directly proportional to the binding affinity of the test compound, allowing for the determination of inhibitory constants such as the IC₅₀.
Diagram: Principle of Competitive FP Assay
Caption: Competitive binding in an FP assay.
Experimental Design and Protocols
A successful kinase assay requires careful planning and optimization. This section outlines the necessary steps, from reagent preparation to data analysis, providing the rationale for each critical parameter.[10]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Target Kinase (e.g., c-Met, active) | Commercial Vendor | The enzyme whose activity is being measured. |
| Fluorescent Tracer (Kinase-specific) | Commercial Vendor | Binds to the kinase active site to generate an FP signal. |
| 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline | In-house/Vendor | The test compound. |
| Staurosporine | Commercial Vendor | A potent, non-selective kinase inhibitor for use as a positive control. |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for dissolving test compounds. |
| Assay Buffer (e.g., HEPES, pH 7.5, MgCl₂, Brij-35) | In-house preparation | Provides optimal conditions for kinase stability and binding. |
| 384-well Black, Low-Volume Assay Plates | Greiner Bio-One | Minimizes background fluorescence and allows for low reaction volumes. |
| Microplate Reader with FP capability | BMG LABTECH, etc. | Instrument for detecting the fluorescence polarization signal.[6] |
Causality Behind Choices:
-
Assay Plate: A black plate is crucial to minimize light scatter and background fluorescence, thereby increasing the signal-to-noise ratio.[10]
-
Buffer Composition: The buffer must maintain a stable pH and provide necessary cofactors like Mg²⁺ for ATP binding simulation. A non-ionic detergent like Brij-35 is included to prevent protein aggregation and non-specific binding to the plate surface.[10]
-
DMSO Concentration: The final concentration of DMSO in the assay well must be kept constant across all wells and should be as low as possible (typically ≤1%) to avoid solvent-induced inhibition of the kinase.[11]
Workflow Overview
The following diagram illustrates the overall experimental workflow, from compound preparation to data acquisition.
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
Step 1: Compound Preparation
-
Prepare a 10 mM stock solution of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point IC₅₀ curve, a 1:3 dilution series starting from 1 mM is common. This will yield final assay concentrations ranging from ~10 µM to ~0.5 nM.
-
Prepare control compounds (e.g., Staurosporine) in the same manner.
Step 2: Assay Plate Preparation
-
Using an acoustic dispenser or a manual multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate.
-
Controls:
-
0% Inhibition (High Signal): Add DMSO only. This represents the signal of the tracer bound to the kinase.
-
100% Inhibition (Low Signal): Add a high concentration of Staurosporine (e.g., 10 µM final concentration). This represents the signal of the free tracer.
-
Step 3: Kinase Reaction
-
Prepare the Kinase Master Mix by diluting the kinase enzyme to its optimal concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration must be determined empirically but should be in the low nanomolar range.
-
Dispense 5 µL of the Kinase Master Mix into each well of the assay plate.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Scientific Rationale: This pre-incubation step allows the test compound to bind to the kinase before the introduction of the fluorescent tracer, which is crucial for inhibitors with slow binding kinetics.[10]
-
Step 4: Tracer Addition and Final Incubation
-
Prepare the Tracer Master Mix by diluting the fluorescent tracer to its optimal concentration (2X final concentration) in assay buffer. The ideal concentration is typically at or below its Kd for the kinase to ensure assay sensitivity.
-
Dispense 5 µL of the Tracer Master Mix into each well. The final assay volume is now 10 µL.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for at least 60 minutes, protected from light.
-
Scientific Rationale: This incubation period allows the binding reaction to reach equilibrium, which is essential for obtaining accurate and reproducible IC₅₀ values.
-
Step 5: Data Acquisition
-
Read the plate on a microplate reader equipped with appropriate filters for the specific fluorophore on the tracer.
-
Measure fluorescence polarization in millipolarization units (mP).
Data Analysis
-
Normalization: The raw mP data must be normalized to percent inhibition using the high and low signal controls.
% Inhibition = 100 * (1 - [ (mP_sample - mP_low_control) / (mP_high_control - mP_low_control) ])
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Self-Validating Systems: Ensuring Data Trustworthiness
To ensure the reliability of your results, every assay plate must include a set of validation parameters.
| Parameter | Acceptable Range | Purpose |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating the separation between high and low controls.[10] |
| Signal Window | > 2 | The ratio of the high signal to the low signal (High mP / Low mP). Ensures a robust assay readout. |
| Control IC₅₀ | Within 2-3 fold of historical average | Confirms the consistency of the assay performance and reagent integrity. |
Z'-factor Calculation: Z' = 1 - [ (3 * (SD_high + SD_low)) / | (Mean_high - Mean_low) | ] (where SD is the standard deviation)
Troubleshooting Common Issues:
-
Compound Interference: Some compounds may be intrinsically fluorescent or may quench the tracer's fluorescence, leading to false positives or negatives.[10][11] It is advisable to perform a counterscreen where the compound is incubated with the tracer in the absence of the kinase to flag any interfering molecules.
-
Low Z'-factor: This can be caused by unstable reagents, inaccurate pipetting, or suboptimal reagent concentrations. Re-optimization of kinase and tracer concentrations may be required.
Conclusion
This application note provides a robust and scientifically grounded framework for characterizing the inhibitory potential of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline and its derivatives using a fluorescence polarization-based biochemical assay. By understanding the principles behind the methodology and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data. This protocol is designed to be adaptable to a wide range of kinases, making it a valuable tool in the early stages of drug discovery and for validating hits from high-throughput screens.
References
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015, November 16). PubMed. Retrieved from [Link]
-
Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. (2017, July 7). PubMed. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH. Retrieved from [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
-
3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. (n.d.). PubChemLite. Retrieved from [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed. Retrieved from [Link]
-
4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. (2010, February 11). PubMed. Retrieved from [Link]
-
Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. (2020, July 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Introduction: The Significance of Pyrimidine-Thioether Scaffolds in Medicinal Chemistry
An Application Note and Protocol for the Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, owing to its prevalence in biologically essential molecules and its versatile chemical nature.[1][2] Derivatives of pyrimidine are integral to a wide array of pharmaceuticals, demonstrating activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] The incorporation of a thioether linkage at the C2 position of the pyrimidine ring, coupled with an aniline moiety, creates a scaffold with significant potential for drug discovery. Specifically, the 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline core is a key pharmacophore in the development of enzyme inhibitors, such as sirtuin inhibitors, which have shown promise in cancer therapy.[4]
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. The described methodology is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is designed to be a self-validating system for researchers in medicinal chemistry and drug development.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrimidine ring is attacked by a potent nucleophile. The 2-chloro-4,6-dimethylpyrimidine serves as the electrophilic substrate, where the chlorine atom is a good leaving group. The nucleophile is the thiolate anion, generated in situ from 3-aminothiophenol through deprotonation by a suitable base. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 position towards nucleophilic attack, facilitating the substitution of the chloro group.[5]
The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.
Visualizing the Synthesis
Chemical Reaction Scheme
Caption: Synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline via SNAr.
Detailed Synthesis Protocol
This protocol details the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline on a laboratory scale.
Materials and Equipment
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |
| 2-chloro-4,6-dimethylpyrimidine | C₆H₇ClN₂ | 142.59 | 108-78-1 | Sigma-Aldrich |
| 3-aminothiophenol | C₆H₇NS | 125.19 | 22948-02-3 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR Chemicals |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR Chemicals |
| Brine (saturated NaCl solution) | NaCl (aq) | - | - | Laboratory prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
Experimental Procedure
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 3-aminothiophenol has a strong, unpleasant odor and is toxic; handle with care. DMF is a skin and respiratory irritant.
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4,6-dimethylpyrimidine (1.0 g, 7.0 mmol, 1.0 equiv).
-
Add potassium carbonate (1.45 g, 10.5 mmol, 1.5 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the thiol.
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.
-
-
Addition of Nucleophile:
-
To the stirred suspension, add 3-aminothiophenol (0.88 g, 0.75 mL, 7.0 mmol, 1.0 equiv) dropwise via syringe at room temperature.
-
The thiol is often unstable and prone to oxidation, so it should be added to the reaction mixture promptly after measurement.
-
-
Reaction:
-
After the addition is complete, immerse the flask in a preheated oil bath at 100 °C.
-
Attach a reflux condenser and maintain the reaction under a positive pressure of inert gas.
-
Stir the reaction mixture vigorously for 4-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is complete when the starting material (2-chloro-4,6-dimethylpyrimidine) is no longer visible by TLC.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate).
-
Collect the fractions containing the desired product (as determined by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to obtain the pure 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline as a solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Rationale and Scientific Insights
-
Choice of Base: Potassium carbonate is an effective base for deprotonating the thiol of 3-aminothiophenol to form the more nucleophilic thiolate. It is a solid, easy to handle, and generally provides good yields without causing hydrolysis of the chloro-pyrimidine, a potential side reaction with stronger bases like NaOH in the presence of trace water.
-
Solvent Selection: Anhydrous DMF is the solvent of choice for several reasons. As a polar aprotic solvent, it effectively dissolves the reactants and the potassium carbonate salt. It promotes the SNAr mechanism by solvating the potassium cation, leaving the thiolate anion more "naked" and, therefore, more reactive. Its high boiling point (153 °C) is also suitable for reactions that require heating.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical. Thiols are susceptible to oxidative dimerization to form disulfides, especially at elevated temperatures in the presence of a base. An inert atmosphere minimizes this side reaction, thereby maximizing the yield of the desired product.
-
Temperature and Reaction Time: The reaction is heated to 100 °C to provide sufficient thermal energy to overcome the activation barrier for the nucleophilic attack on the pyrimidine ring, which is required to disrupt its aromaticity.[2] Reaction progress should always be monitored by TLC to avoid prolonged heating, which can lead to decomposition and the formation of byproducts.
-
Purification Strategy: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials, the disulfide byproduct, and any other minor impurities. The choice of a hexane/ethyl acetate gradient allows for the separation of compounds with different polarities.
Product Validation and Characterization
The identity and purity of the synthesized 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (via high-resolution mass spectrometry).
-
Melting Point: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C=N stretches of the pyrimidine ring.
This comprehensive protocol provides a reliable and reproducible method for the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline derivatives, which are valuable scaffolds in the field of drug discovery.
References
-
Yengoyan, A., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. Available at: [Link]
-
Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. (n.d.). Available at: [Link]
-
Ramesh, S., Sundar, P. S., & Murti, V. V. S. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo. Available at: [Link]
-
Eckert, T. S. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
-
Tök, Ö., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. National Institutes of Health. Available at: [Link]
-
Patel, H., et al. (2014). Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli R. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-Novel-2-Mercapto-4-(p-Aminophenyl-via-Patel-Patel/1a3f6a27e028b2a1a179619557b445330a10996f]([Link]
-
El-Sayed, N. N. E., et al. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. National Institutes of Health. Available at: [Link]
-
Gagnon, D., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health. Available at: [Link]
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]
-
Wróblewska, A., et al. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. Available at: [Link]
-
Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Available at: [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]
-
Gagnon, D., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Available at: [Link]
-
Synthesis and some reactions of 2-mercapto-4-hydroxypyrimidine [3,4-b]coumarin. (n.d.). ResearchGate. Available at: [Link]
-
Sharma, A., & Kumar, V. (2019). a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. Available at: [Link]
-
Yang, L., et al. (2017). Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
In Vitro Evaluation of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline Cytotoxicity: A Multi-Assay Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This guide provides a comprehensive framework for the in vitro cytotoxic evaluation of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, a member of the pharmacologically significant pyrimidine derivative class. Pyrimidine scaffolds are central to numerous therapeutic agents, including several anticancer drugs, making the systematic toxicological profiling of new analogues essential.[1] This document moves beyond a single endpoint analysis, detailing an integrated multi-assay approach. We begin with a primary assessment of metabolic viability using the MTT assay, followed by secondary mechanistic assays to investigate plasma membrane integrity (LDH release), apoptosis induction (caspase-3 activity), and oxidative stress (ROS production). This structured workflow is designed to provide a robust and nuanced understanding of the compound's cytotoxic potential and its putative mechanism of action, adhering to the principles of rigorous scientific validation for drug discovery and development.
Introduction: The Rationale for Cytotoxicity Profiling
Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, with established roles in a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer applications.[2][3] Compounds like 5-Fluorouracil are staples in chemotherapy, underscoring the potential of this chemical class to interfere with cellular proliferation. The title compound, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, is an analogue whose biological effects warrant systematic investigation.
In vitro toxicology studies are the foundational step in this process, serving as a critical screen to identify potential hazards and elucidate mechanisms of action before advancing to more complex models.[4][5] A thorough evaluation requires more than a simple live/dead assessment; it demands a multi-faceted approach to understand how a compound elicits a toxic response. This guide provides the detailed protocols to build such a comprehensive cytotoxic profile.
Pre-Assay Preparation: Compound and Cell Culture
Scientific integrity begins with meticulous preparation. The reproducibility of any cytotoxicity assay is critically dependent on the proper handling of the test compound and the maintenance of healthy, standardized cell cultures.
Compound Solubilization and Dilution
Causality: 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, like many organic molecules, is expected to have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the standard solvent of choice for creating a highly concentrated stock solution, which can then be serially diluted in aqueous cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the assay wells is non-toxic to the cells (typically ≤0.5%).
Protocol:
-
Prepare 10 mM Stock Solution: Based on the compound's molecular weight (231.32 g/mol ), dissolve an appropriate amount in high-purity DMSO. For example, dissolve 2.31 mg in 1 mL of DMSO to create a 10 mM stock.
-
Vortex: Ensure the compound is fully dissolved by vortexing thoroughly.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to prevent repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve 2X the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). This 2X solution will be added in a 1:1 volume ratio to the cells already in culture medium.
Cell Line Selection and Maintenance
Causality: The choice of cell line can significantly impact the observed cytotoxicity. It is recommended to use well-characterized, established cell lines. For general cytotoxicity screening, a common fibroblast line like L929 may be used.[6] For cancer-specific inquiries, relevant human cancer cell lines such as HepG2 (hepatocellular carcinoma) or A549 (lung carcinoma) are appropriate choices.[2]
Protocol:
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase. Do not allow cells to become over-confluent, as this can affect their sensitivity to chemical insults.
-
Cell Plating for Assays:
-
Wash the confluent monolayer with Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL for a target of 1 x 10⁴ cells/well in a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a clear, flat-bottomed 96-well plate.[7]
-
Incubate for 24 hours to allow for cell attachment and recovery before compound exposure.[8]
-
Primary Assay: Metabolic Viability (MTT Assay)
The MTT assay is the workhorse of cytotoxicity screening. It provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[8]
Principle of Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
MTT Assay Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed MTT Assay Protocol
This protocol is adapted for a 96-well plate format.[7][11]
-
Cell Seeding: Plate cells as described in section 2.2. Include wells for 'vehicle control' (cells + medium with DMSO) and 'blank' (medium only, no cells).
-
Compound Treatment: After 24h incubation, carefully remove the old medium. Add 100 µL of fresh medium to each well. Then, add 100 µL of the 2X compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of medium containing the highest concentration of DMSO used in the compound dilutions.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8][12]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Analysis and IC₅₀ Determination
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A reduction of cell viability by more than 30% is typically considered a cytotoxic effect.[13]
Example Data Presentation: MTT Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.188 | 95.0% |
| 5 | 1.050 | 84.0% |
| 10 | 0.875 | 70.0% |
| 25 | 0.613 | 49.0% |
| 50 | 0.350 | 28.0% |
| 100 | 0.150 | 12.0% |
| Calculated IC₅₀ | 26.5 µM |
Secondary Assays: Elucidating the Mechanism of Cytotoxicity
If the MTT assay reveals significant cytotoxicity (e.g., IC₅₀ < 100 µM), the next logical step is to investigate the mechanism of cell death. The following assays differentiate between necrosis and apoptosis and probe for the involvement of oxidative stress.
Membrane Integrity Assessment (LDH Assay)
Principle of Causality: This assay quantifies necrosis, a mode of cell death characterized by the loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[14] When the cell membrane is damaged, LDH is rapidly released into the culture supernatant.[15] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that produces a colored formazan product, which is directly proportional to the number of lysed cells.[16]
LDH Assay Principle Diagram
Caption: Principle of the LDH cytotoxicity assay.
Protocol:
-
Prepare Plate: Set up and treat a 96-well plate as described for the MTT assay (Section 3.1, steps 1-3).
-
Establish Controls: For accurate quantification, three controls are essential:
-
Spontaneous LDH Release: Vehicle-treated cells (represents background cell death).
-
Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before measurement (represents 100% cell death).
-
Background Control: Culture medium only.
-
-
Collect Supernatant: After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottomed 96-well plate.
-
Add Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase). Add 50 µL of this mix to each well containing supernatant.
-
Incubate and Read: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
Data Analysis:
-
Correct for Background: Subtract the medium background absorbance from all other readings.
-
Calculate % Cytotoxicity:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
-
Apoptosis Induction Assessment
Principle of Causality: Apoptosis, or programmed cell death, is a controlled process crucial for tissue homeostasis. It is biochemically distinct from necrosis and is mediated by a family of proteases called caspases.[17] The activation of executioner caspases, such as caspase-3, is a key event that leads to the systematic dismantling of the cell.[18]
Apoptosis Pathway Diagram
Caption: Intrinsic and extrinsic apoptosis pathways converge on Caspase-3.
Protocol: Caspase-3 Activity Assay (Fluorometric)
-
Cell Preparation: Plate and treat cells in a black, clear-bottom 96-well plate.
-
Cell Lysis: After treatment, remove the medium and lyse the cells using a supplied lysis buffer on ice for 10-15 minutes.[19]
-
Prepare Reaction: In a new black 96-well plate, add cell lysate from each sample.
-
Add Substrate: Add a reaction buffer containing DTT and the fluorogenic caspase-3 substrate Ac-DEVD-AMC to each well.[19]
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. Active caspase-3 in the lysate will cleave the substrate, releasing the fluorescent AMC molecule.
-
Read Fluorescence: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[19]
Data Analysis:
-
Quantify the fold-increase in fluorescence of treated samples compared to the vehicle control samples. A significant increase indicates the induction of apoptosis via caspase-3 activation.
Oxidative Stress Assessment (ROS Production)
Principle of Causality: Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[20] The DCFH-DA assay is a common method to measure total cellular ROS.[20][21] The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[21] The resulting fluorescence intensity is proportional to the amount of ROS.
ROS Detection Principle Diagram
Caption: Conversion of DCFH-DA to fluorescent DCF by ROS.
Protocol:
-
Cell Preparation: Plate and treat cells in a black, clear-bottom 96-well plate. A positive control, such as tert-butyl hydroperoxide (TBHP), should be included.
-
DCFH-DA Loading: After the desired treatment time, remove the medium and wash the cells gently with warm PBS.
-
Incubation: Add 100 µL of working solution of DCFH-DA (typically 1-10 µM in PBS) to each well.[22] Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells again with warm PBS to remove any extracellular probe.
-
Read Fluorescence: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[21]
Data Analysis:
-
Calculate the percentage increase in fluorescence of treated cells relative to the vehicle control. A significant increase indicates the induction of oxidative stress.
Conclusion and Interpretation
By integrating the data from these assays, a researcher can build a comprehensive cytotoxic profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
-
High MTT IC₅₀, Low LDH, Low Caspase/ROS: The compound is largely non-toxic at the tested concentrations.
-
Low MTT IC₅₀, High LDH Release, Low Caspase Activity: Suggests a primary necrotic or necroptotic mode of cell death, characterized by membrane disruption.
-
Low MTT IC₅₀, Low LDH Release, High Caspase Activity: Strongly indicates an apoptotic mechanism of cell death.
-
Low MTT IC₅₀ with High ROS Production: Suggests that oxidative stress is a key initiating event in the cytotoxic cascade, which may lead to either apoptosis or necrosis.
This multi-assay approach provides a robust, self-validating system that delivers not just a measure of toxicity, but also critical insights into the underlying biological mechanisms, which is indispensable for modern drug development and chemical safety assessment.
References
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Retrieved from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 24. Available at: [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Retrieved from [Link]
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Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institut. Retrieved from [Link]
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Xue, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). Available at: [Link]
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Crouch, S. P. M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. (Note: While the provided search result is about DNA binding dyes, this is a more appropriate citation for the general principle of cytotoxicity assays.) Available at: [Link]
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National Toxicology Program. (2006). Statistical analysis for toxicity studies. National Institutes of Health. Retrieved from [Link]
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Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular mechanisms controlling caspase activation and function. Cold Spring Harbor Perspectives in Biology, 5(6), a008672. Available at: [Link]
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ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]
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ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Available at: [Link]
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Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Taylor & Francis Online. Retrieved from [Link]
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Legrand, C., et al. (1992). A colorimetric assay for the estimation of lactate dehydrogenase release in cytotoxicity assays. Journal of Immunological Methods, 151(1-2), 193-199. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
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Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3166. Available at: [Link]
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Nelson Labs. (n.d.). Cytotoxicity Test. Nelson Labs. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. Retrieved from [Link]
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Taylor & Francis Online. (2020). New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. Taylor & Francis Online. Retrieved from [Link]
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JoVE. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. Retrieved from [Link]
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Rieger, A. M., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1), e45. Available at: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
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PubChem. (n.d.). 4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit User Manual. MP Biomedicals. Retrieved from [Link]
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Wang, M., et al. (2005). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Journal of Central South University of Technology, 12(1), 52-55. Available at: [Link]
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Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. Retrieved from [Link]
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MD+DI. (1998, June 1). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI Online. Retrieved from [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). protocols.io. Retrieved from [Link]
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Wikipedia. (n.d.). In vitro toxicology. Wikipedia. Retrieved from [Link]
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ResearchGate. (2022). How can I solve fluorescence signal problem for DCF(ROS) assay?. ResearchGate. Retrieved from [Link]
-
BenchSci. (2015). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. BenchSci. Retrieved from [Link]
-
National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. National Institutes of Health. Retrieved from [Link]
-
UC San Diego Flow Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. UC San Diego. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Retrieved from [Link]
-
Labcorp. (n.d.). In vitro toxicology nonclinical studies. Labcorp. Retrieved from [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect. Retrieved from [Link]
-
Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potent antitubercular agents. Indian Academy of Sciences. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]
-
JoVE. (2022, November 25). Caspase Activation Pathways Analysis by BiFC Assay. YouTube. Retrieved from [Link]
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Application Notes and Protocols: 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the myriad of heterocyclic scaffolds, the pyrimidine core stands out due to its prevalence in biologically active molecules, including several FDA-approved drugs.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline .
This molecule uniquely combines three key structural features:
-
A 4,6-dimethylpyrimidine ring : This moiety is a well-established pharmacophore. The methyl groups can enhance binding to biological targets through hydrophobic interactions and influence the overall solubility and metabolic stability of the final compound.
-
A thioether linkage : The sulfur atom provides a flexible yet stable connection, influencing the conformational properties of the molecule. It is also a key structural element in many biologically active compounds.
-
A 3-aminophenyl group : The aniline functionality serves as a versatile synthetic handle for a wide array of chemical transformations, most notably amide bond formation and C-N cross-coupling reactions. The meta-substitution pattern of the amino group offers a distinct geometric vector for substituent placement compared to its ortho and para isomers, allowing for fine-tuning of the spatial arrangement of pharmacophoric groups.
The convergence of these features in a single, readily accessible molecule makes 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline a powerful tool for the rapid generation of diverse chemical libraries. Its primary application lies in the synthesis of kinase inhibitors, where the pyrimidine ring can act as a hinge-binding motif, mimicking the adenine core of ATP.[2] This guide provides detailed protocols for the synthesis of this building block and its subsequent elaboration into a representative kinase inhibitor scaffold, underpinned by a rationale for the experimental choices made.
Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline: A Practical Protocol
The most direct and efficient route to 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, particularly for electron-deficient systems like pyrimidines.[3]
Reaction Principle and Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position towards nucleophilic attack. The lone pair of the sulfur atom in 3-aminothiophenol acts as the nucleophile, attacking the C2 carbon of 2-chloro-4,6-dimethylpyrimidine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the desired product.
The choice of a suitable base is crucial to deprotonate the thiol, enhancing its nucleophilicity. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to avoid competing reactions. The solvent should be polar aprotic to solubilize the reactants and facilitate the formation of the charged intermediate.
Experimental Protocol: Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
3-Aminothiophenol (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4,6-dimethylpyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add 3-aminothiophenol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and TEA hydrochloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline as a solid.
Data Summary Table:
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃N₃S |
| Molecular Weight | 231.32 g/mol |
| Typical Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
Workflow Diagram:
Caption: Synthetic workflow for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The aniline moiety of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a key functional group for its use as a building block. It can readily undergo acylation with carboxylic acids or their activated derivatives to form amides, a common structural motif in kinase inhibitors. This section outlines a protocol for the synthesis of a model kinase inhibitor scaffold, demonstrating the utility of the title compound.
Rationale for the Synthetic Strategy
The target molecule is a representative N-phenylthiazole-5-carboxamide, a scaffold found in several kinase inhibitors, including Dasatinib.[4][5] The synthesis involves the amide coupling of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline with a pre-functionalized thiazole carboxylic acid. The use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is a modern and efficient method for amide bond formation, known for its high yields and low rates of racemization.
Experimental Protocol: Synthesis of N-(3-((4,6-dimethylpyrimidin-2-yl)thio)phenyl)-2-methylthiazole-5-carboxamide
Materials:
-
3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline (1.0 eq)
-
2-Methylthiazole-5-carboxylic acid (1.05 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methylthiazole-5-carboxylic acid (1.05 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a 5% aqueous solution of LiCl (to remove DMF), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to yield the desired amide.
Data Summary Table:
| Parameter | Value |
| Molecular Formula | C₁₇H₁₆N₄OS₂ |
| Molecular Weight | 356.47 g/mol |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
Workflow Diagram:
Sources
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A Comprehensive Protocol for Molecular Docking of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline with Human Sirtuin 2 (SIRT2)
Abstract
Molecular docking is a cornerstone of structure-based drug design (SBDD), providing critical insights into the binding mechanisms of small molecules with macromolecular targets.[1][2] This application note presents a detailed, validated protocol for the molecular docking of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, a compound of interest due to its structural similarities to known bioactive agents. The pyrimidine scaffold is prevalent in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] Notably, derivatives of the core 2-((4,6-dimethylpyrimidin-2-yl)thio) moiety have been identified as potent and selective inhibitors of Human Sirtuin 2 (SIRT2), a key enzyme implicated in cellular processes and various diseases, including cancer.[4] Consequently, SIRT2 has been selected as the therapeutic target for this protocol. We provide a step-by-step methodology encompassing ligand and receptor preparation, docking simulation using AutoDock Vina, and a robust framework for results analysis and validation, designed for researchers and scientists in the field of drug development.
Introduction: The Rationale and the Target
The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein.[5] This computational technique accelerates the drug discovery process by identifying and prioritizing lead candidates for further experimental validation.[1] The success of a docking study is fundamentally dependent on the meticulous preparation of both the ligand and the receptor, and a rigorous validation of the computational protocol.[1][2]
The Ligand: 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
The ligand in focus belongs to the 2-thiopyrimidine class. This chemical family is of significant interest due to its diverse pharmacological profile.[3] While the specific 3-aniline isomer is a novel subject for this protocol, related structures have shown promise.
The Target: Human Sirtuin 2 (SIRT2)
SIRT2 is a protein deacetylase that plays a crucial role in various biological pathways, including cell cycle regulation and inflammatory responses.[4] Its dysregulation is linked to several cancers, making it a compelling target for therapeutic intervention. The discovery of compounds with a 2-((4,6-dimethylpyrimidin-2-yl)thio) core as potent SIRT2 inhibitors provides a strong, evidence-based rationale for investigating the binding potential of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline to this specific target.[4] For this protocol, we will utilize the crystal structure of SIRT2 in complex with an inhibitor (PDB ID: 5DY5) to define the active site.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking can be conceptualized as a two-stage process: first, a search algorithm explores a vast conformational space to generate numerous possible binding poses of the ligand within the receptor's active site. Second, a scoring function estimates the binding affinity for each pose, allowing them to be ranked.[6][7] A robust protocol ensures that this process is both reproducible and predictive.
Figure 1: Conceptual workflow of the molecular docking protocol.
Required Software and Materials
This protocol is designed using widely accessible and validated software.
| Software/Resource | Description | Source URL |
| AutoDock Tools (ADT) | A graphical user interface for preparing protein and ligand files for AutoDock Vina. | https://ccsb.scripps.edu/mgltools/ |
| AutoDock Vina | A high-performance molecular docking program. | http://vina.scripps.edu/ |
| UCSF ChimeraX | A molecular visualization program for analysis and figure generation. (PyMOL is a suitable alternative). | https://www.cgl.ucsf.edu/chimerax/ |
| RCSB Protein Data Bank | An archive of macromolecular structural data. | https://www.rcsb.org/ |
| PubChem | A database of chemical molecules and their activities. | https://pubchem.ncbi.nlm.nih.gov/ |
Protocol Part A: Ligand Preparation
Accurate ligand preparation is critical for a successful docking simulation. This involves generating a valid 3D structure, minimizing its energy, and assigning correct atom types and charges.
Ligand Properties:
| Property | Value | Method |
| Molecular Formula | C12H13N3S | - |
| Molecular Weight | 231.32 g/mol | Calculated |
| Hydrogen Bond Donors | 1 (from -NH2) | Calculated |
| Hydrogen Bond Acceptors | 3 (from pyrimidine N) | Calculated |
| Rotatable Bonds | 2 | Calculated |
Step-by-Step Protocol:
-
Obtain Ligand Structure:
-
Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch, or the online tool on PubChem) to draw the molecule from its IUPAC name.
-
Export the structure as a 3D SDF or MOL2 file. For this protocol, we will name it ligand.mol2.
-
Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select ligand.mol2.
-
ADT will automatically add hydrogens and compute Gasteiger charges. A dialog box will confirm this.
-
Causality: Gasteiger charges are an empirical method to rapidly calculate partial atomic charges, which are essential for the scoring function to evaluate electrostatic interactions.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Torsion Tree -> Choose Torsions. Verify that the two rotatable bonds (aniline-sulfur and sulfur-pyrimidine) are correctly identified as active (green).
-
Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, which is crucial for finding the optimal binding pose.[8]
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol Part B: Receptor Preparation
The goal of receptor preparation is to clean the crystal structure, add missing atoms, and assign charges to create a file suitable for docking.
Step-by-Step Protocol:
-
Download Receptor Structure:
-
Navigate to the RCSB PDB database and download the structure of Human SIRT2, PDB ID: 5DY5. This structure is co-crystallized with an inhibitor, which is invaluable for defining the binding site.
-
-
Prepare Receptor in ADT:
-
Launch ADT. Go to File -> Read Molecule and open 5DY5.pdb.
-
Clean the Structure: The PDB file contains non-protein atoms that must be removed.
-
Select and delete all water molecules (Select -> Residue -> HOH, then Edit -> Delete -> Delete Selected Atoms).
-
Select and delete the co-crystallized ligand and any other heteroatoms (ions, cofactors). In 5DY5, the ligand is '6S6'. (Select -> Residue -> 6S6, then delete). Important: Make a note of where this ligand was, as this is your target binding site.
-
-
Causality: Water molecules and cofactors can occupy space in the binding pocket and interfere with the docking algorithm, leading to inaccurate predictions.[9][10]
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Causality: X-ray crystallography often does not resolve hydrogen atom positions. Adding hydrogens, particularly polar ones involved in H-bonding, is essential for accurate interaction scoring.[9]
-
Compute Charges: Go to Edit -> Charges -> Add Kollman Charges.
-
Causality: Kollman charges are well-suited for proteins and provide the necessary electrostatic information for the docking calculations.[9]
-
Assign Atom Types: Go to Edit -> Atoms -> Assign AD4 type. This assigns AutoDock 4 atom types, which Vina recognizes.
-
Save Receptor: Go to Grid -> Macromolecule -> Choose. Select 5DY5 and save the prepared receptor file as receptor.pdbqt.
-
Protocol Part C: Execution of Molecular Docking
This phase involves defining the search space and running the simulation.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box):
-
In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. You must center this box on the active site. The most reliable way to do this is to use the position of the original, co-crystallized ligand ('6S6').
-
One can find the coordinates by re-loading the original 5DY5.pdb in a visualizer like ChimeraX, selecting the ligand, and finding its geometric center.
-
For PDB ID 5DY5, the center coordinates are approximately: center_x = 15.5, center_y = 25.0, center_z = 32.5.
-
Set the dimensions of the box to encompass the entire binding site with a small margin. A size of 24 x 24 x 24 Å is generally sufficient.
-
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. A well-placed box increases efficiency and accuracy by focusing the search on the relevant area.[1]
-
-
Create the Vina Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, ensuring the file paths are correct:
-
Parameter Explanation: exhaustiveness controls the thoroughness of the search. Higher values increase computational time but also the reliability of finding the best pose. A value of 16 is a good balance for accuracy.
-
-
Run the Docking Simulation:
-
Open a command line or terminal.
-
Navigate to the directory containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable).
-
Execute the following command: ./vina --config conf.txt
-
Protocol Part D: Analysis and Interpretation of Results
The raw output of a docking simulation requires careful analysis to extract meaningful biological insights. This involves evaluating binding scores, visualizing poses, and identifying key molecular interactions.
Figure 2: Workflow for the analysis and interpretation of docking results.
Step-by-Step Analysis:
-
Evaluate Binding Affinity:
-
Open the log.txt file. You will see a table of binding affinities (in kcal/mol) for the top poses.
-
The binding affinity is a negative value; a more negative value suggests a stronger, more favorable binding interaction.[11] Note the affinity of the top-ranked pose (mode 1).
-
-
Visualize Binding Poses:
-
Open UCSF ChimeraX (or PyMOL).
-
Load the prepared receptor: open receptor.pdbqt.
-
Load the docking output poses: open all_poses.pdbqt. The file contains multiple poses; you can view them individually.
-
Focus on the top-ranked pose. Analyze its orientation within the SIRT2 active site. Does it occupy the same pocket as the original ligand? Is its conformation sterically and chemically plausible?
-
-
Identify Key Interactions:
-
Using the visualization software, identify the amino acid residues of SIRT2 that are in close contact with the ligand.
-
Look for specific interactions:
-
Hydrogen Bonds: The aniline -NH2 group and the pyrimidine nitrogens are potential H-bond donors/acceptors. Use the software's tools (e.g., "Find H-Bonds" in ChimeraX) to identify these crucial interactions.
-
Hydrophobic Interactions: The dimethylpyrimidine and phenyl rings can form favorable hydrophobic contacts with nonpolar residues like Valine, Leucine, and Isoleucine in the active site.
-
Pi-Stacking: The aromatic rings may engage in pi-pi stacking with residues like Phenylalanine, Tyrosine, or Histidine.
-
-
A strong candidate pose will typically exhibit multiple favorable interactions with key active site residues.[2]
-
-
Protocol Validation: The Self-Validating System
-
Trustworthiness: To ensure your docking protocol is valid for this specific target, you must perform a re-docking experiment.[1]
-
Prepare the original co-crystallized ligand ('6S6') from the 5DY5.pdb file using the same ligand preparation steps.
-
Dock this native ligand back into the receptor using the exact same grid box and docking parameters.
-
Analysis: Compare the top-ranked pose of the re-docked ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your protocol can accurately reproduce the experimentally observed binding mode.[11] This step is critical for confidence in the results obtained for your test ligand.
-
Discussion and Best Practices
The protocol outlined above provides a robust framework for investigating the binding of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline to SIRT2. The expected result is a set of docked poses ranked by binding affinity, with the top pose elucidating a plausible binding mechanism supported by specific molecular interactions.
Common Pitfalls and Considerations:
-
Scoring Function Limitations: Docking scores are estimations. While useful for ranking, they do not perfectly correlate with experimental binding affinities. They should be used for prioritization, not as absolute values.
-
Protein Flexibility: This protocol treats the receptor as rigid, which is a common simplification.[5] In reality, proteins are flexible. If results are inconclusive, advanced techniques like ensemble docking (using multiple receptor conformations) may be necessary.
-
Protonation States: The protonation states of the ligand and receptor residues can significantly impact binding. The states assigned by ADT are generally reliable at physiological pH, but should be critically evaluated for unusual active sites.
Molecular docking is a powerful predictive tool, not a substitute for experimental validation. The insights gained from this protocol—namely the predicted binding affinity, the specific binding pose, and the key interacting residues—should be used to form a clear, testable hypothesis. Promising virtual hits must be subjected to experimental validation, such as in vitro enzymatic assays or cell-based assays (e.g., MTT assays), to confirm their biological activity.[12]
References
-
Martis, E. A. F., et al. (2025). "Ten quick tips to perform meaningful and reproducible molecular docking calculations." PLoS Computational Biology. [Link]
-
Meng, X. Y., et al. (2011). "Molecular Docking: A powerful approach for structure-based drug discovery." Current Computer-Aided Drug Design. [Link]
-
Bioinformatics With BB. (2020). "Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics." YouTube. [Link]
-
ETFLIN. (2022). "A Beginner's Guide to Molecular Docking." ETFLIN. [Link]
-
ChemCopilot. (2025). "Molecular Docking Tutorial: A Step-by-Step Guide for Beginners." ChemCopilot. [Link]
-
Omics World. (2021). "AutoDock Tutorial- Part 4. Preparing Ligand for Docking." YouTube. [Link]
-
ResearchGate. (2024). "How to interprete and analyze molecular docking results?" ResearchGate. [Link]
-
PubChem. "4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline." PubChem. [Link]
-
The Inercial Blog. (2023). "Preparing the Receptor Files for Molecular Docking." The Inercial Blog. [Link]
-
Li, L., et al. (2017). "Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors." European Journal of Medicinal Chemistry. [Link]
-
Ferreira, L. G., et al. (2015). "Receptor–ligand molecular docking." Cellular and Molecular Life Sciences. [Link]
-
Mohmad Misbha. (2021). "Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure." YouTube. [Link]
-
Zhang, H., et al. (2022). "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability." MDPI. [Link]
-
Spoken Tutorial. "Receptor Preparation for Docking." spoken-tutorial.org. [Link]
-
Galaxy Training Network. (2019). "Protein-ligand docking." Galaxy Training Network. [Link]
-
Gevorgyan, A. G., et al. (2021). "Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation." ResearchGate. [Link]
-
Wells, G. (2020). "How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective." YouTube. [Link]
-
Dotsenko, V. V., et al. (2020). "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs." Current Organic Synthesis. [Link]
-
Al-Ostath, A. I., et al. (2023). "Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents." MDPI. [Link]
-
CCPBioSim. "Session 4: Introduction to in silico docking." CCPBioSim. [Link]
-
Zhang, H., et al. (2024). "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors." PMC. [Link]
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etflin.com [etflin.com]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents | MDPI [mdpi.com]
Application Notes & Protocols: The Utility of the (4,6-Dimethylpyrimidin-2-yl)thio]aniline Scaffold in Modern Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Harnessing a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its ability to engage in a multitude of non-covalent interactions makes it a privileged scaffold for targeting a wide array of biological macromolecules. When functionalized with a thioether linkage to an aniline moiety, the resulting (4,6-dimethylpyrimidin-2-yl)thio]aniline scaffold presents a unique three-dimensional architecture ripe for exploration in drug discovery. While the 4-substituted isomer has seen some investigation, this guide will focus on the potential of the 3-substituted isomer, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, and provide a comprehensive framework for its synthesis, biological evaluation, and target identification.
This document is structured to provide not just protocols, but the strategic thinking behind them, empowering researchers to adapt and innovate within their own discovery workflows. We will explore two primary discovery pathways where this scaffold shows significant promise: kinase inhibition and sirtuin modulation.
Section 1: Synthesis of the Core Scaffold
The successful application of any chemical entity in a drug discovery workflow begins with a reliable and scalable synthetic route. The proposed synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a two-step process starting from commercially available reagents.
Synthesis of 2-chloro-4,6-dimethylpyrimidine
The key pyrimidine intermediate is synthesized from 2-hydroxy-4,6-dimethylpyrimidine, which itself is prepared by the condensation of urea and acetylacetone.[1]
Protocol 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine
-
Step 1: Synthesis of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.
-
To a stirred mixture of urea (1.0 eq) and acetylacetone (1.1 eq) in a suitable solvent such as isopropanol, add a solution of hydrogen chloride (2.0 eq) in isopropanol.
-
Heat the mixture to reflux (approximately 65-70 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.[1]
-
-
Step 2: Chlorination.
-
Carefully add 2-hydroxy-4,6-dimethylpyrimidine hydrochloride (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or potassium hydroxide solution, until the pH is approximately 8.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine.[2]
-
Synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
The final product is synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-4,6-dimethylpyrimidine and 3-aminothiophenol.
Protocol 2: Synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
-
In a round-bottom flask, dissolve 3-aminothiophenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq), to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
Section 2: Drug Discovery Workflow I - A Kinase Inhibitor Screening Cascade
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The (4,6-dimethylpyrimidin-2-yl)thio]aniline core could similarly position the aniline moiety into the solvent-exposed region of the ATP-binding pocket, making it an excellent starting point for developing novel kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery.
Protocol 3: In Vitro Kinase Profiling
The initial step is to understand the compound's selectivity across the human kinome. This is typically done via a large-panel screen.[3][4][5]
-
Objective: To identify which kinases are inhibited by 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
-
Principle: A variety of assay formats can be used, including radiometric assays that measure the incorporation of ³³P-ATP into a substrate, or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[6]
-
Methodology (using ADP-Glo™ as an example):
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
In a 384-well plate, add the test compound at a fixed concentration (e.g., 1 µM).
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the reaction by adding ATP at a concentration close to its Kₘ for each kinase.
-
Incubate for a defined period (e.g., 60 minutes) at 30 °C.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | 85% |
| Kinase B | 72% |
| Kinase C | 15% |
| ... (400+ others) | <10% |
| Caption: Hypothetical kinome profiling data. |
Protocol 4: MTT Cell Proliferation and Cytotoxicity Assay
Once a primary hit is identified, its effect on cancer cell viability must be determined. The MTT assay is a standard colorimetric assay for this purpose.[7][8][9][10]
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound in a relevant cancer cell line.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]
-
Methodology:
-
Seed cells (e.g., a cancer cell line known to be dependent on the identified hit kinase) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37 °C in a CO₂ incubator.
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Section 3: Drug Discovery Workflow II - A Sirtuin Modulator Screening Cascade
Derivatives of the related 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide scaffold have been identified as potent inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. This suggests that 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline could also be a promising starting point for developing SIRT2 inhibitors for oncology or neurodegenerative diseases.
Caption: Workflow for SIRT2 inhibitor discovery.
Protocol 5: In Vitro Fluorogenic SIRT2 Inhibition Assay
This is a common high-throughput screening method to identify inhibitors of sirtuin deacetylase activity.[12]
-
Objective: To determine the IC₅₀ of the compound against recombinant human SIRT2.
-
Principle: A fluorogenic acetylated peptide substrate is used. Upon deacetylation by SIRT2, the peptide is cleaved by a developer enzyme, releasing a fluorophore. The fluorescence intensity is directly proportional to the SIRT2 activity.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
In a black 96-well plate, add the test compound at various concentrations.
-
Add recombinant human SIRT2 enzyme and the fluorogenic acetylated peptide substrate.
-
Initiate the reaction by adding NAD⁺.
-
Incubate for 90 minutes at 37 °C.[12]
-
Stop the reaction and initiate fluorescence development by adding a developer solution containing a protease (e.g., trypsin). Incubate for 30 minutes at room temperature.[12]
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[12]
-
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and plot against the logarithm of the compound concentration to determine the IC₅₀.
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |
| Test Compound | >50 | 1.2 | >50 |
| Known Pan-SIRT Inhibitor | 0.8 | 0.5 | 2.5 |
| Caption: Hypothetical sirtuin selectivity data. |
Protocol 6: Cell-Based SIRT2 Target Engagement Assay (α-Tubulin Acetylation)
A key substrate of SIRT2 in the cytoplasm is α-tubulin. Inhibition of SIRT2 leads to an increase in acetylated α-tubulin, which can be detected by Western blotting.[13]
-
Objective: To confirm that the compound engages and inhibits SIRT2 inside cells.
-
Principle: The acetylation status of α-tubulin at lysine 40 is a reliable biomarker for SIRT2 activity.
-
Methodology:
-
Culture a suitable cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for 6-24 hours. Include a known SIRT2 inhibitor as a positive control and DMSO as a negative control.
-
Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin or another loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal. A dose-dependent increase in this ratio indicates cellular SIRT2 inhibition.
Section 4: Target Deconvolution and Validation
If a compound from this scaffold shows interesting activity in a phenotypic screen without a known target, the next critical step is to identify its molecular target(s). Affinity-based pull-down is a powerful method for this purpose.[14][15]
Caption: Workflow for affinity-based target identification.
Protocol 7: Affinity-Based Pull-Down Assay for Target Identification
-
Objective: To isolate and identify the protein targets of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline from a complex biological sample.
-
Principle: An affinity probe is synthesized by attaching a biotin tag to the active compound via a linker. This probe is incubated with a cell lysate, and the probe-protein complexes are captured on streptavidin-coated beads. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[14]
-
Methodology:
-
Probe Synthesis: Synthesize a derivative of the active compound with a linker (e.g., polyethylene glycol) attached to a position that is not critical for its biological activity (e.g., the aniline ring, distal from the pyrimidine). Conjugate the linker to biotin. Validate that the synthesized probe retains the biological activity of the parent compound.
-
Cell Lysis: Lyse cells from a relevant cell line or tissue in a non-denaturing lysis buffer (e.g., containing NP-40 or CHAPS) with protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate (1-5 mg total protein) with the biotinylated affinity probe for 1-2 hours at 4 °C. As a crucial control, perform a parallel incubation where the lysate is pre-incubated with an excess of the non-biotinylated "free" compound to competitively block specific binding sites.
-
Capture: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for another hour at 4 °C to capture the biotinylated probe and its binding partners.
-
Washing: Pellet the beads and wash them extensively (4-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer or by using a more specific elution method like biotin competition.
-
Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver staining. Excise the protein bands that are present in the affinity probe lane but absent or significantly reduced in the competitive binding control lane.
-
Identification: Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
-
Data Analysis: Proteins that are significantly enriched in the affinity probe sample compared to the control sample are considered high-confidence binding partners and potential targets. These candidates must then be validated using orthogonal methods.
Section 5: Conclusion
The 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and similarity to known bioactive molecules, particularly kinase and sirtuin inhibitors, make it an attractive candidate for screening campaigns. The workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its derivatives. By integrating biochemical assays, cell-based functional screens, and modern target identification techniques, researchers can efficiently navigate the path from a promising chemical scaffold to a validated lead compound.
References
-
Bantscheff, M., & Drewes, G. (2012). Target identification of small molecules: an overview of the current applications in drug discovery. ACS Chemical Biology, 7(5), 780-791. Available from: [Link]
-
Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(10), 785-790. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Crews, C. M. (2009). Target identification with small molecules. Pharmacological reviews, 61(2), 115-139. Available from: [Link]
-
Galli, U., & Rotili, D. (2014). Sirtuin 6 (SIRT6) Activity Assays. In Sirtuins: Methods and Protocols (pp. 123-134). Humana Press, New York, NY. Available from: [Link]
-
Schiedel, M., Lehotzky, A., & Einsle, O. (2017). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Journal of medicinal chemistry, 60(10), 4265-4286. Available from: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available from: [Link]
- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
-
Pelaseyed, T., Bretscher, A., & Grønborg, M. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(17), e2534. Available from: [Link]
-
Abdel-Megeed, M. F., & El-Hiti, G. A. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2007(15), 137-148. Available from: [Link]
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Zhang, Y., & Li, X. (2023). Multifunctional activity-based chemical probes for sirtuins. Chemical Science, 14(15), 3959-3968. Available from: [Link]
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Bischof, J., & Medda, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. Available from: [Link]
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PamGene. (n.d.). Kinase Activity Profiling Services. Available from: [Link]
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Roskoski, R. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 187, 106583. Available from: [Link]
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Rumpf, T., & Schiedel, M. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. RSC medicinal chemistry, 13(3), 326-335. Available from: [Link]
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protocols.io. (2023). MTT (Assay protocol. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Available from: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available from: [Link]
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Steegborn, C. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules, 28(8), 3505. Available from: [Link]
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Creative Biolabs. (n.d.). Kinase Screening & Profiling Service. Available from: [Link]
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Sbardella, G., & Castellano, S. (2022). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules, 27(19), 6599. Available from: [Link]
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Pérez-Villanueva, J., & Ríos, M. Y. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(11), 5901. Available from: [Link]
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Ong, S. E., & Mann, M. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4647-4652. Available from: [Link]
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Nussinov, R., & Zhang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1365-1376. Available from: [Link]
- Google Patents. (n.d.). CN103304507B - Green method for preparing heterocyclic compounds from nitriles.
-
protocols.io. (2023). In vitro kinase assay. Available from: [Link]
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Sieber, S. A., & Médard, G. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports, 13(1), 3467. Available from: [Link]
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Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Available from: [Link]
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Lanning, N. J., & Crews, C. M. (2019). Small-molecule target identification using photo-affinity chromatography. Methods in molecular biology (Clifton, N.J.), 1888, 149–163. Available from: [Link]
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Jung, M., & Ott, I. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1184-1193. Available from: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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Li, M., & Liu, P. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. Acta Pharmaceutica Sinica B, 9(4), 832-842. Available from: [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available from: [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Available from: [Link]
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ResearchGate. (n.d.). Inhibition of SIRT2 by 1 in cells (A) Immunofluorescence images of.... Available from: [Link]
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Zidar, N., & Agbaba, D. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in chemistry, 6, 42. Available from: [Link]
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
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- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 [chemicalbook.com]
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- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting side reactions in 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline synthesis
Welcome to the technical support guide for the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide practical, in-depth solutions to common challenges encountered during its synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3-aminothiophenol with 2-chloro-4,6-dimethylpyrimidine. The key to this transformation is the activation of the pyrimidine ring towards nucleophilic attack by the electron-withdrawing nitrogen atoms, which stabilize the intermediate Meisenheimer complex.
The reaction proceeds in two main stages:
-
Thiolate Formation: A base is used to deprotonate the thiol group of 3-aminothiophenol, forming a highly nucleophilic thiolate anion.
-
Nucleophilic Attack and Aromatization: The thiolate attacks the electron-deficient C2 position of the pyrimidine ring, forming a negatively charged intermediate (Meisenheimer complex). This intermediate subsequently expels the chloride leaving group to restore aromaticity and yield the final thioether product.
Caption: The SNAr mechanism for thioether formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis.
Category 1: Low Yield and Incomplete Conversion
Question: My reaction has stalled, leaving significant amounts of unreacted 3-aminothiophenol according to TLC/LC-MS. What is the likely cause?
Answer: This issue almost always points to insufficient deprotonation of the thiol, meaning your base is not effective enough.
-
Root Cause Analysis: The pKa of a thiophenol is typically around 6-7. To ensure complete deprotonation to the more reactive thiolate, the base used should have a conjugate acid with a pKa significantly higher than this value. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can also be used, but may increase the risk of side reactions if not handled carefully.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a weak base (e.g., triethylamine, TEA), it is likely not strong enough to fully deprotonate the thiol. Switch to a more robust inorganic base.
-
Ensure Anhydrous Conditions: While many SNAr reactions are tolerant of some water, using anhydrous solvents and reagents is good practice, especially if employing highly reactive bases like NaH.
-
Check Base Solubility: The chosen base must have some solubility in the reaction solvent to be effective. K₂CO₃ has good solubility in polar aprotic solvents like DMF and DMAc, which are excellent choices for this reaction as they also help stabilize the charged intermediate.[1]
-
Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can increase the rate of both deprotonation and the subsequent substitution.
-
Table 1: Comparison of Common Bases for Thiol Activation
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Comments |
| Triethylamine (TEA) | ~10.8 | DCM, THF, DMF | Often too weak for complete thiophenol deprotonation. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, DMAc, Acetonitrile | Recommended starting point. Effective, inexpensive, and easy to remove during workup.[1][2] |
| Sodium Hydride (NaH) | ~36 | THF, DMF (use with caution) | Very strong base; ensures complete deprotonation but requires strict anhydrous conditions and careful handling. |
| Sodium Hydroxide (NaOH) | ~15.7 | Water, Alcohols, DMSO | Effective, but can introduce water, potentially leading to hydrolysis of the electrophile.[3] |
Category 2: Pervasive Impurities and Side Reactions
Question: I've isolated a major impurity with a molecular weight double that of my 3-aminothiophenol starting material, minus two protons. What is it and how do I prevent it?
Answer: You are observing the formation of bis(3-aminophenyl) disulfide. This is a classic and highly common side reaction caused by the oxidation of the thiophenol starting material.
-
Mechanism of Formation: Thiolates are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. Two thiolate molecules can be oxidized to form a disulfide bond. This process can be accelerated by trace metal impurities and basic conditions.
-
Prevention Protocol:
-
Inert Atmosphere is Critical: The most effective preventative measure is to rigorously exclude oxygen. Before adding reagents, thoroughly degas your solvent (e.g., by bubbling argon or nitrogen through it for 15-30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction and workup.
-
Reagent Purity: Use freshly sourced or purified 3-aminothiophenol. Older bottles may have already begun to oxidize.
-
Order of Addition: Add the base to the solution of 3-aminothiophenol under an inert atmosphere just before adding the 2-chloro-4,6-dimethylpyrimidine. This minimizes the time the highly sensitive thiolate is exposed to potential oxidants before it can react.
-
Caption: Common side reactions in the synthesis.
Question: My mass spec data shows an unexpected peak corresponding to 4,6-dimethylpyrimidin-2-one. Where did this come from?
Answer: This is a result of the hydrolysis of your electrophile, 2-chloro-4,6-dimethylpyrimidine. The C2 position is activated towards nucleophilic attack, and water can act as a nucleophile, especially at elevated temperatures.
-
Root Cause Analysis: This side reaction is favored by:
-
Presence of water in the reaction mixture (e.g., from wet solvents, reagents, or non-anhydrous bases like aqueous NaOH).
-
Elevated reaction temperatures, which can accelerate the rate of hydrolysis.
-
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your DMF, DMAc, or other solvent is from a freshly opened bottle or has been dried over molecular sieves.
-
Control Temperature: While some heating may be necessary, avoid excessive temperatures (>100 °C) for prolonged periods if you suspect hydrolysis is an issue. Monitor the reaction progress closely and stop the reaction once the starting material is consumed.
-
Choose Base Carefully: If using a hydroxide base, consider using powdered KOH or NaOH to minimize the amount of water introduced. However, K₂CO₃ is generally a safer choice to avoid this issue.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
This protocol is designed to maximize yield and minimize the formation of common impurities.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
To the flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of electrophile).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Begin stirring the suspension under a positive pressure of inert gas.
-
-
Nucleophile Addition:
-
In a separate vial, dissolve 3-aminothiophenol (1.05 eq) in a small amount of anhydrous DMF.
-
Using a syringe, add the 3-aminothiophenol solution dropwise to the stirred reaction mixture at room temperature over 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature.
-
Pour the mixture into cold water (10x the volume of DMF). The product may precipitate as a solid.
-
If an oil forms, extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield a pure product.
-
Protocol 2: Troubleshooting Workflow for Low Yield
When faced with low yields, a systematic approach is necessary to identify the root cause.
Sources
- 1. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline Analogs
Welcome to the technical support center for the synthesis and optimization of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecules.
I. Reaction Overview and Core Principles
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a nucleophile, in this case, a substituted 3-aminothiophenol, with an electrophilic pyrimidine ring, typically 2-halo-4,6-dimethylpyrimidine. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of the thiolate nucleophile, leading to the formation of the desired thioether linkage.
A fundamental understanding of the SNAr mechanism is crucial for effective troubleshooting. The reaction generally proceeds in two steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as the Meisenheimer complex.
-
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.
The efficiency of this process is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the substituents on both the aniline and pyrimidine rings.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline?
A1: The most common starting materials are 2-chloro-4,6-dimethylpyrimidine as the electrophile and 3-aminothiophenol as the nucleophile. 2-Bromo-4,6-dimethylpyrimidine can also be used, and may sometimes offer higher reactivity.
Q2: Why is a base necessary for this reaction?
A2: A base is required to deprotonate the thiol group of 3-aminothiophenol, forming the more nucleophilic thiolate anion. The choice of base is critical and can significantly impact the reaction rate and yield.
Q3: What is the typical reaction temperature and time?
A3: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. Reaction times can vary from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
Q4: Can I use other isomers of aminothiophenol?
A4: Yes, 2-aminothiophenol and 4-aminothiophenol can also be used to synthesize the corresponding isomers. However, the electronic and steric properties of the different isomers may influence their reactivity.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline analogs.
Low or No Product Yield
A low or complete lack of product formation is a common issue. The following flowchart can help diagnose the potential cause:
Troubleshooting Low Yield
In-depth Explanations:
-
Starting Material Quality: Impurities in either the 2-halo-4,6-dimethylpyrimidine or the 3-aminothiophenol can inhibit the reaction. For instance, oxidized 3-aminothiophenol (forming a disulfide) will be unreactive. Always use freshly sourced or purified starting materials.
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Base Selection: The pKa of the thiol group is approximately 6-7, while the pKa of the anilinium ion is around 3-4. A base that is strong enough to deprotonate the thiol but not so strong as to cause side reactions with other functional groups is ideal.
| Base | pKa of Conjugate Acid | Typical Solvents | Comments |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | A good starting point, mild and effective. |
| NaH | ~35 | THF, DMF | A strong, non-nucleophilic base. Use with caution to avoid deprotonation of other sites. |
| DBU | 13.5 | Acetonitrile, THF | A non-nucleophilic organic base, often gives clean reactions. |
| Et₃N | 10.7 | Acetonitrile, DCM | Can be effective, but its nucleophilicity can sometimes lead to side reactions. |
-
Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature Optimization: While higher temperatures generally increase the reaction rate, they can also promote side reactions or decomposition of starting materials and products. A systematic study of the reaction temperature (e.g., room temperature, 50 °C, 80 °C, reflux) is recommended.
Formation of Impurities
The presence of significant impurities can complicate purification and reduce the overall yield.
Common Impurities and Their Causes:
-
Disulfide of 3-aminothiophenol: This forms via oxidation of the starting material. It is crucial to handle 3-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Bis-adduct formation: In some cases, a second molecule of 3-aminothiophenol can react with the product, displacing the aniline group. This is more likely to occur with highly reactive pyrimidine systems or under harsh reaction conditions.
-
Reaction at the amino group: While the thiol is a much stronger nucleophile than the amine, under certain conditions (e.g., very high temperatures), reaction at the amino group can occur, leading to the formation of a secondary amine linkage.
Troubleshooting Impurity Formation:
Impurity Identification and Mitigation
Difficult Purification
Purification of the final product can be challenging due to the presence of unreacted starting materials, the base, and side products.
Purification Strategies:
| Method | Application | Tips |
| Aqueous Workup | Removal of inorganic salts and water-soluble impurities. | Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). A mild acidic wash (e.g., dilute HCl) can remove basic impurities, followed by a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities. |
| Crystallization | For solid products with good crystallinity. | Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes). |
| Column Chromatography | For purification of oils or solids that are difficult to crystallize. | Use a solvent system that provides good separation on a TLC plate. A typical system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. |
IV. Experimental Protocols
The following protocols are provided as a starting point for your optimization studies.
Protocol A: General Procedure using K₂CO₃ in DMF
-
To a solution of 3-aminothiophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol B: Alternative Procedure using DBU in Acetonitrile
-
To a solution of 3-aminothiophenol (1.0 eq) and 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous acetonitrile (0.5 M) under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to a gentle reflux, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography.
V. References
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2020). Letters in Organic Chemistry, 17(7), 538-545. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2022). RSC Advances, 12(1), 1-5. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2018). RSC Advances, 8(44), 24933-24941. [Link]
Technical Support Center: Purification of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
Welcome to the technical support center for the purification of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My synthesized 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline appears discolored (e.g., yellow, brown, or black) and shows multiple spots on TLC. What are the likely impurities?
A1: The discoloration and multiple TLC spots are classic indicators of impurities. Based on the typical synthesis route—likely an S-alkylation of 3-aminothiophenol with a 2-halo-4,6-dimethylpyrimidine or a nucleophilic aromatic substitution on a 3-haloaniline derivative—the impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common culprits are residual 3-aminothiophenol, 2-chloro-4,6-dimethylpyrimidine, or 4,6-dimethylpyrimidine-2-thiol.
-
Oxidation Products: The aniline moiety is susceptible to air oxidation, especially in the presence of light or trace metals. This often leads to the formation of highly colored polymeric materials, which can appear as baseline streaking on a TLC plate or as a dark, insoluble residue.[1][2]
-
By-products: Side reactions can generate isomeric products or disulfide-linked dimers of 3-aminothiophenol.
-
Residual Solvents and Reagents: Inorganic salts (e.g., from a base used in the reaction) and high-boiling point solvents (like DMF or DMSO) may also be present.
A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR). The presence of sharp, well-defined peaks in the NMR corresponding to your target molecule is a good sign, while broad humps or unassignable peaks suggest impurities.
Q2: What analytical techniques are recommended to confirm the final purity of my compound?
A2: A single analytical method is often insufficient to declare a compound as "pure." A combination of techniques is essential for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[3] A high-purity sample should exhibit a single major peak (typically >95% by area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The absence of impurity peaks and correct integration values in the ¹H NMR spectrum are strong indicators of purity.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).[5] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting & Purification Guides
This section provides detailed protocols for the two most effective purification techniques for this class of compound: Recrystallization and Flash Column Chromatography.
My compound is a solid and appears to be mostly pure (>85%). How can I improve its purity?
For solids with relatively high initial purity, recrystallization is the most efficient and scalable method.[4] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will preferentially crystallize out, leaving the impurities behind in the solvent.
Workflow for Selecting a Recrystallization Solvent:
Caption: Decision workflow for selecting an appropriate recrystallization solvent system.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on the structure (aromatic, some polarity from the aniline and pyrimidine nitrogens), suitable solvents to test include isopropanol, ethanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water or toluene/heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Solvent System | Rationale | Typical Temperature (°C) |
| Isopropanol or Ethanol | Good balance of polarity; often provides high recovery for moderately polar compounds. | 70-80 |
| Acetonitrile | Can be effective for compounds with nitrile or heterocyclic functionalities. | 75-82 |
| Ethyl Acetate/Heptane | A solvent/anti-solvent pair. Dissolve in hot ethyl acetate and add heptane until cloudy, then cool. | 60-70 |
| Ethanol/Water | A common polar solvent pair for aniline derivatives.[2] | 70-80 |
My product is an oil, or my TLC shows several closely-eluting impurities. What is the best purification method?
Flash column chromatography is the method of choice for purifying oils or separating complex mixtures with similar polarities.[6] The principle involves separating compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.[7]
Workflow for Flash Column Chromatography:
Caption: Standard workflow for purification by flash column chromatography.
Step-by-Step Flash Chromatography Protocol:
-
TLC Analysis: Develop a solvent system that provides good separation of your product from impurities on a TLC plate. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on the column.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform to avoid cracking or channeling.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Apply the mobile phase to the top of the column and use positive pressure (flash chromatography) to push it through.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Purity Check: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Tailing on Silica Gel: The basic aniline nitrogen can interact strongly with the acidic silica gel, causing the compound to "tail" or streak down the column, resulting in poor separation.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper bands.
| Stationary Phase | Mobile Phase System (Gradient) | Rationale & Common Impurities Removed |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 100:0 to 70:30) | A standard system for compounds of moderate polarity. Effective for removing non-polar impurities. |
| Silica Gel (+1% Et₃N) | Dichloromethane / Methanol (e.g., 100:0 to 95:5) | The added base prevents tailing of the aniline.[8] Good for separating more polar impurities. |
| Neutral Alumina | Toluene / Ethyl Acetate (e.g., 100:0 to 80:20) | Alumina is less acidic than silica and can be a good alternative for basic compounds without needing a modifier.[8] |
Final FAQs: Storage and Stability
Q3: I have successfully purified my compound. How should I store it to prevent future degradation?
A3: Like many aniline derivatives, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline can be sensitive to air and light.[1] For long-term storage:
-
Store in a tightly sealed amber vial to protect from light.
-
Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Store at low temperatures (e.g., in a refrigerator at 4 °C or a freezer at -20 °C).
For routine use, storing a smaller amount under these conditions while keeping the bulk stock in long-term storage is good practice.
References
- Google Patents. (n.d.). Preparation of aniline thioethers (Patent No. US3406202A).
- Yengoyan, A., et al. (2020).
- Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Organic Syntheses. (n.d.). 2-mercaptopyrimidine.
- U.S. Environmental Protection Agency. (1996).
- Ciesielski, W., Zakrzewski, R., Krenc, A., & Zielińska, J. (1998). Iodimetric determination of 2-mercaptopyrimidines. Talanta, 47(4), 929-935.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- OSTI.GOV. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
- Reddit. (2014). Purify and dry aniline? r/chemistry.
- Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
- Wang, C., & He, Y. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 8(11), 4248–4258.
- ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 5. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Stability Testing of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline Solutions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your stability testing protocols.
Introduction: Understanding the Molecule
3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a compound of interest in pharmaceutical research, featuring a unique combination of a thioether linkage, an aniline moiety, and a pyrimidine ring. The molecular formula is C12H13N3S, with a monoisotopic mass of 231.08302 Da.[1] This structure presents specific stability challenges that must be addressed to ensure accurate and reproducible experimental results. The presence of a thioether group makes the molecule susceptible to oxidation, while the aniline and pyrimidine functionalities can be prone to photodegradation and hydrolysis under certain conditions.
This guide will walk you through the critical aspects of handling, storing, and analyzing solutions of this compound, ensuring the reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline solutions.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation of the thioether linkage to form the corresponding sulfoxide and potentially further to the sulfone.[2][3]
-
Photodegradation , particularly of the aniline moiety, which can be sensitive to UV and visible light.[4][5]
-
Hydrolysis under strongly acidic or basic conditions, which could potentially affect the thioether linkage or the pyrimidine ring.[6][7]
Q2: What are the recommended storage conditions for solutions of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline?
A2: To minimize degradation, solutions should be stored protected from light in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended. The solid compound should be stored in a dry, sealed place.[8]
Q3: Which solvents are suitable for preparing solutions of this compound?
A3: The compound is generally soluble in organic solvents.[2] For analytical purposes, HPLC-grade acetonitrile and methanol are common choices.[9] The choice of solvent should be carefully considered based on the specific experiment and its potential to contribute to degradation. Always use high-purity solvents.
Q4: How can I visually check for degradation in my solution?
A4: A change in the color of the solution (e.g., yellowing or browning) can be an initial indicator of degradation, particularly oxidative or photodegradation of the aniline component.[4] However, visual inspection is not a substitute for quantitative analytical methods like HPLC.
Q5: Is a stability-indicating analytical method necessary for this compound?
A5: Yes. A stability-indicating method is crucial as it can distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[10] This is essential for accurately quantifying the compound's concentration over time and understanding its degradation profile. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods.[11][12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability studies.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Rapid loss of parent compound concentration in solution. | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light. 3. Inappropriate pH: The solvent or buffer system may be too acidic or basic. | 1. Prepare solutions using de-gassed solvents and store under an inert atmosphere (nitrogen or argon). 2. Use amber vials or wrap containers in aluminum foil to protect from light.[13] 3. Ensure the pH of the solution is near neutral if possible and evaluate the compound's stability across a pH range. |
| Appearance of unexpected peaks in the HPLC chromatogram. | 1. Degradation Products: The new peaks are likely sulfoxide, sulfone, or other degradation products. 2. Solvent Impurities: Impurities in the solvent may be reacting with the compound or be detected by the method. 3. Contamination: Contamination from glassware or other sources. | 1. Conduct forced degradation studies (see Part 3) to intentionally generate and identify degradation products. This will help in peak tracking. 2. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[14] 3. Ensure all glassware is scrupulously clean. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Column Overload: The concentration of the injected sample is too high. 2. Secondary Interactions: The aniline moiety can interact with residual silanols on the HPLC column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. | 1. Dilute the sample and re-inject.[15] 2. Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (e.g., 0.1%). 3. Adjust the mobile phase pH. For an amine-containing compound, a slightly acidic pH (e.g., using formic acid or acetic acid) often improves peak shape. |
| Inconsistent retention times in HPLC. | 1. Mobile Phase Composition: Inconsistent preparation of the mobile phase. 2. Column Temperature Fluctuations: The laboratory temperature is not stable. 3. System Leaks: A leak in the HPLC system can cause pressure and flow rate fluctuations. | 1. Ensure accurate and consistent mobile phase preparation. Use a graduated cylinder for precise measurements. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system, particularly at fittings.[16] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[17] A general approach is to aim for 5-20% degradation of the active pharmaceutical ingredient.[18]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[9][19]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate volume of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate volume of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.[18]
-
Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the 1 mg/mL stock solution to UV light (254 nm) and visible light for 48 hours.
-
Dilute the stressed solution to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (see Protocol 2).
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for a compound with this polarity.
1. Instrumentation and Chromatographic Conditions (Suggested Starting Point):
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to separate all potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at the λmax of the parent compound (determine by UV scan) and a lower wavelength (e.g., 220 nm) to detect potential degradation products that may have different chromophores. |
| Injection Volume | 10 µL |
2. Sample Preparation for Analysis:
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.[19]
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.[10][19]
3. Method Validation:
-
The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is stability-indicating.
Part 4: Understanding Degradation Pathways
The chemical structure of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline suggests several potential degradation pathways under stress conditions.
Predicted Degradation Pathways
Sources
- 1. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. nacalai.com [nacalai.com]
- 11. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 14. realab.ua [realab.ua]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Complete depolymerization of poly(ester- alt -thioether)s under mild conditions into AB functional monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00320E [pubs.rsc.org]
- 19. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Scaling Up the Synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
Welcome to the technical support center for the synthesis and scale-up of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic process. Our goal is to equip you with the necessary knowledge to confidently move from lab-scale experiments to larger-scale production.
I. Synthesis Overview and Mechanism
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 3-aminothiophenol. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the attack by the nucleophilic sulfur of 3-aminothiophenol at the C2 position, leading to the displacement of the chloride leaving group.
The reaction is generally carried out in the presence of a base to deprotonate the thiol group of 3-aminothiophenol, forming a more potent thiolate nucleophile. The choice of solvent, base, and reaction temperature are critical parameters that influence the reaction rate, yield, and purity of the final product.
II. Experimental Protocols
A. Lab-Scale Synthesis (1-10 g)
This protocol provides a starting point for the laboratory-scale synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Chloro-4,6-dimethylpyrimidine | 142.59 | 5.0 g | 35.1 mmol | >98% |
| 3-Aminothiophenol | 125.19 | 4.8 g | 38.6 mmol | >97% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.3 g | 52.8 mmol | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-chloro-4,6-dimethylpyrimidine (5.0 g, 35.1 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Stir the mixture at room temperature until the 2-chloro-4,6-dimethylpyrimidine is fully dissolved.
-
Add potassium carbonate (7.3 g, 52.8 mmol) to the solution.
-
In a separate beaker, dissolve 3-aminothiophenol (4.8 g, 38.6 mmol) in 10 mL of DMF.
-
Add the 3-aminothiophenol solution dropwise to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 250 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with water (3 x 50 mL).
-
Dry the crude product under vacuum at 50 °C.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel.
B. Scale-Up Considerations and Protocol (100-500 g)
Scaling up this synthesis requires careful consideration of heat and mass transfer, reagent addition, and work-up procedures.[1]
Key Scale-Up Considerations:
-
Heat Transfer: The reaction is exothermic, especially during the initial phase. A jacketed reactor with precise temperature control is essential to maintain a stable reaction temperature and avoid runaway reactions.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots." An overhead mechanical stirrer with an appropriate impeller design should be used.
-
Reagent Addition: The dropwise addition of the 3-aminothiophenol solution should be controlled to manage the exotherm.
-
Work-up and Isolation: Handling larger volumes of precipitate and solvent requires appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
Scaled-Up Protocol:
-
Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a condenser under a nitrogen atmosphere with 2-chloro-4,6-dimethylpyrimidine (250 g, 1.75 mol) and anhydrous DMF (2.5 L).
-
Start the stirrer and ensure the solid is fully dissolved.
-
Charge potassium carbonate (365 g, 2.64 mol) to the reactor.
-
In a separate vessel, dissolve 3-aminothiophenol (240 g, 1.92 mol) in 500 mL of DMF.
-
Set the reactor jacket temperature to 80 °C.
-
Once the internal temperature reaches 75 °C, begin the controlled addition of the 3-aminothiophenol solution over 1-2 hours, maintaining the internal temperature between 80-90 °C.
-
After the addition is complete, maintain the reaction at 80-90 °C for 4-6 hours, monitoring by HPLC.
-
Upon completion, cool the reactor contents to 20-25 °C.
-
In a separate, larger vessel, charge 12.5 L of cold water.
-
Slowly transfer the reaction mixture into the cold water with vigorous stirring to precipitate the product.
-
Isolate the solid product by filtration, and wash thoroughly with water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
III. Troubleshooting Guide (Q&A Format)
Q1: The reaction is very slow or incomplete, even after extended reaction time. What could be the cause?
-
A1: Potential Causes and Solutions:
-
Insufficient Base: The thiol must be deprotonated to the more nucleophilic thiolate. Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).
-
Low Reaction Temperature: The SNAr reaction has a significant activation energy. Ensure the internal reaction temperature is maintained at the recommended 80-90 °C.
-
Poor Quality Reagents: Ensure the 2-chloro-4,6-dimethylpyrimidine is of high purity. Impurities in the 3-aminothiophenol, such as the corresponding disulfide, can inhibit the reaction.
-
Moisture in the Reaction: Water can protonate the thiolate, reducing its nucleophilicity. Use anhydrous solvents and maintain a dry nitrogen atmosphere.
-
Q2: I am observing significant amounts of a major byproduct. What is it likely to be and how can I minimize it?
-
A2: Potential Byproduct and Mitigation:
-
Disulfide Formation: The most common byproduct is the disulfide of 3-aminothiophenol, formed by oxidation. This is often exacerbated by the presence of air (oxygen).
-
Mitigation:
-
Thoroughly degas the solvent before use.
-
Maintain a strict inert (nitrogen or argon) atmosphere throughout the reaction.
-
Use fresh, high-quality 3-aminothiophenol.
-
-
-
Hydrolysis of 2-chloro-4,6-dimethylpyrimidine: If there is excessive water in the reaction, the starting material can hydrolyze to 2-hydroxy-4,6-dimethylpyrimidine.
-
Mitigation: Use anhydrous solvent and reagents.
-
-
Q3: The isolated product is difficult to purify and has a persistent color. What are the likely impurities and how can I remove them?
-
A3: Purification Challenges and Solutions:
-
Colored Impurities: The product itself can have a slight color. However, dark coloration often indicates the presence of oxidized byproducts.
-
Solutions:
-
Recrystallization: Recrystallization from ethanol/water or isopropanol is often effective.
-
Charcoal Treatment: A treatment with activated charcoal during the recrystallization process can help remove colored impurities.
-
Column Chromatography: For lab-scale, silica gel chromatography using a gradient of ethyl acetate in hexanes can be effective.
-
-
-
Residual Starting Materials: Unreacted starting materials can be present.
-
Solutions:
-
Ensure the reaction goes to completion.
-
The aqueous work-up should remove the water-soluble starting materials and salts. Thorough washing of the filter cake is crucial.
-
-
-
Q4: During scale-up, I am having trouble controlling the reaction temperature. What are the risks and how can I manage them?
-
A4: Thermal Control on Scale-Up:
-
Risks: Poor heat dissipation in a large reactor can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which is a significant safety hazard.[2] It can also lead to the formation of thermal degradation byproducts.
-
Management:
-
Controlled Addition: Add the 3-aminothiophenol solution at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Efficient Cooling: Ensure the reactor's cooling jacket is functioning correctly and has sufficient cooling capacity.
-
Dilution: Increasing the solvent volume can help to dissipate the heat of reaction more effectively.
-
-
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different base for this reaction?
A: Yes, other bases can be used. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are suitable. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed, though they may require slightly different reaction conditions. The choice of base can influence the reaction rate and solubility of the components.
Q: What other solvents can be used for this synthesis?
A: Polar aprotic solvents are generally preferred for SNAr reactions. Besides DMF, other suitable solvents include N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). The choice of solvent can affect the reaction rate and the solubility of the starting materials and product.
Q: What are the key safety precautions for this reaction?
A:
-
2-Chloro-4,6-dimethylpyrimidine: Harmful if swallowed.[3]
-
3-Aminothiophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It also has a strong, unpleasant odor (stench).
-
DMF: A reproductive toxin.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q: How can I monitor the reaction progress effectively?
A:
-
TLC: A simple and rapid method for qualitative monitoring. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70).
-
HPLC: Provides quantitative data on the consumption of starting materials and the formation of the product. This is the preferred method for process control, especially during scale-up. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
V. Visualizations
A. Reaction Workflow
Caption: Overall workflow for the synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline.
B. SNAr Mechanism
Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
VI. References
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. [Link]
-
Safety Data Sheet: 3-Aminophenol. Carl ROTH. [Link]
-
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources. Organic Chemistry Portal. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Cambridge Open Engage. [Link]
-
Visible-light-catalyzed C–H arylation of (hetero)arenes via arylselenonium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Domino N-/C-Arylation via In Situ Generation of a Directing Group: Atom-Efficient Arylation Using Diaryliodonium Salts. PubMed. [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ACS Publications. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]
-
Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. [Link]
-
Studies in derivatisation and direct arylation of heterocycles. CORA. [Link]
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
Sources
troubleshooting poor results in assays with 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
Welcome to the technical support resource for researchers using 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline in their assays. This guide is designed to provide expert-level, field-proven insights to help you navigate common challenges and ensure the integrity of your results. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
The chemical structure of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, featuring a substituted pyrimidine ring, is common in molecules designed as kinase inhibitors. While specific public data on this exact molecule's performance in assays is limited, the principles outlined below are derived from extensive experience with analogous small molecule inhibitors and are broadly applicable.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. We will move from common, foundational problems like compound handling to more complex issues of assay interference and data variability.
Question 1: I am not observing the expected biological activity (e.g., inhibition) from my compound. What are the primary causes?
This is a frequent issue that can often be traced back to the compound's integrity, its concentration, or its interaction with the assay components.
Answer:
There are three primary areas to investigate:
-
Compound Solubility and Stability: The most common culprit is the compound precipitating out of your aqueous assay buffer. Small molecules are typically dissolved in 100% DMSO for stock solutions, but their solubility can dramatically decrease when diluted into an aqueous environment.
-
Causality: If the compound precipitates, its effective concentration in the solution is far lower than intended, leading to a loss of activity. The aniline and pyrimidine moieties can also be susceptible to degradation under certain pH or light conditions.
-
Troubleshooting Steps:
-
Visual Inspection: After diluting your DMSO stock into the final assay buffer, centrifuge the tube (e.g., 10,000 x g for 10 minutes) and look for a pellet. Even a faint haze indicates precipitation.
-
Solubility Test: Perform a simple nephelometry or light scatter measurement on a serial dilution of your compound in the final assay buffer to determine the practical solubility limit.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound from a validated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of aqueous dilutions.
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is typically kept below 1% (and often below 0.5%) to avoid solvent-induced artifacts.
-
-
-
Target Engagement in the Assay System: Is the target protein/enzyme active and receptive to the inhibitor?
-
Causality: An inactive enzyme or a substrate concentration that is too high can mask the inhibitory effect of your compound. For kinase assays, the ATP concentration is a critical factor, as many inhibitors are ATP-competitive.
-
Troubleshooting Steps:
-
Validate Target Activity: Run a control experiment with a known, well-characterized inhibitor for your target to confirm that the assay system is working correctly.
-
Determine Km for Substrates: If possible, determine the Michaelis constant (Km) for ATP and the peptide/protein substrate in your specific assay conditions. The IC50 value of an ATP-competitive inhibitor will increase as the ATP concentration in the assay increases. It is standard practice to run kinase assays at the Km of ATP.
-
-
-
Compound Integrity: Has the compound degraded?
-
Causality: Improper storage can lead to decomposition.
-
Troubleshooting Steps:
-
Storage Conditions: Verify that the solid compound and DMSO stock solutions are stored as recommended by the supplier, typically at -20°C or -80°C, desiccated, and protected from light.
-
Purity Check: If doubts persist, consider analytical validation of the compound's purity and identity via methods like LC-MS or NMR.
-
-
Validation & Comparative
From Benchtop to Bedside: A Comparative Guide for the In Vivo Validation of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
Introduction: The Crucial Leap from In Vitro Promise to In Vivo Reality
The journey of a novel therapeutic compound from initial discovery to clinical application is a rigorous marathon, not a sprint. A critical, and often perilous, stage in this journey is the transition from promising in vitro (cell-based) data to robust in vivo (whole organism) validation. This guide focuses on designing a comprehensive strategy for the in vivo assessment of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline , a molecule belonging to a chemical class known for its diverse biological activities.
While literature on this exact molecule is not extensive, related compounds featuring the (4,6-dimethylpyrimidin-2-yl)thio core have demonstrated potent inhibitory activity against key cellular regulators like SIRT2, a sirtuin deacetylase implicated in cancer.[1] Derivatives of this scaffold have also been explored as anticonvulsant agents.[2] For the purpose of this guide, we will construct a validation framework based on the plausible hypothesis that our lead compound, which we'll refer to as Cmpd-X , is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This is a well-established and highly valuable target in oncology, making it an ideal model for illustrating the validation process.
EGFR is a transmembrane protein that plays a pivotal role in cell proliferation, differentiation, and survival.[3] Its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[3] This guide provides a strategic and objective comparison of Cmpd-X's potential performance against a known standard-of-care, Gefitinib (Iressa®), using established preclinical models and methodologies.
The Rationale for In Vivo Validation: Why Cell Cultures Aren't Enough
Promising IC50 values in a cell-based assay are just the first step.[4] An in vivo system introduces layers of biological complexity that can dramatically alter a compound's efficacy and safety profile. The primary goal of in vivo validation is to bridge the gap between cellular activity and therapeutic potential by assessing three critical pillars:
-
Pharmacokinetics (PK): How the body processes the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). A compound that is a potent enzyme inhibitor in vitro is therapeutically useless if it is not absorbed orally, is metabolized too quickly, or fails to reach the target tissue.[5][6]
-
Pharmacodynamics (PD): What the drug does to the body. This measures the direct effect of the compound on its intended target in the living organism. For Cmpd-X, this means confirming that it inhibits EGFR phosphorylation within the tumor tissue itself.[5][6]
-
Efficacy and Toxicity: The ultimate balance. Does the compound inhibit tumor growth at doses that are well-tolerated by the host? Unforeseen off-target effects and general toxicity can halt the development of an otherwise potent molecule.[4]
This guide will detail the experimental framework required to answer these questions comprehensively.
Experimental Design: A Head-to-Head Comparison in a Clinically Relevant Model
To objectively evaluate Cmpd-X, we will employ a well-established preclinical model: a human tumor xenograft in immunocompromised mice.[7] This model involves implanting human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.[7][8]
Workflow for In Vivo Validation
Caption: High-level workflow for the in vivo validation of a novel oncology compound.
Choice of Model and Comparator
-
Cell Line: A549 , a human non-small cell lung cancer (NSCLC) cell line, is an excellent choice. It expresses wild-type EGFR and has been extensively used in xenograft studies with EGFR inhibitors like Gefitinib, providing a wealth of comparative data.[9][10][11]
-
Animal Model: Athymic Nude or NOD-SCID mice are standard choices for xenograft studies due to their compromised immune systems, which prevent rejection of the human tumor.[8][12]
-
Comparator: Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) approved for NSCLC.[10] It serves as a perfect benchmark for evaluating the relative potency and potential advantages of Cmpd-X.
Treatment Groups and Dosing
A robust study should include the following groups (n=8-10 mice per group):
-
Vehicle Control: The formulation used to dissolve the drugs, administered on the same schedule. This group establishes the baseline tumor growth rate.
-
Gefitinib (Positive Control): Administered at a known effective dose (e.g., 50 mg/kg, daily by oral gavage).
-
Cmpd-X (Low Dose): A dose intended to establish the minimal effective concentration.
-
Cmpd-X (High Dose): A dose intended to determine maximal efficacy and assess the toxicity threshold.
Dosing is typically performed daily via oral gavage for small molecule inhibitors. The study continues until tumors in the vehicle group reach a predetermined size (e.g., ~1500 mm³), or for a fixed duration (e.g., 21-28 days).
Data Presentation: Quantifying Success
Objective comparison relies on clear, quantitative data. The following tables represent expected outcomes from a successful validation study for Cmpd-X.
Table 1: Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 210 | 0% | +2.5% |
| Gefitinib | 50 | 652 ± 130 | 55% | -1.8% |
| Cmpd-X | 25 | 870 ± 155 | 40% | +1.5% |
| Cmpd-X | 50 | 478 ± 115 | 67% | -2.1% |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100%
Table 2: Comparative Pharmacokinetic (PK) Profile
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) |
| Gefitinib | 50 | 1250 | 4 | 15,000 |
| Cmpd-X | 50 | 1800 | 2 | 22,000 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve, representing total drug exposure.
Table 3: Comparative Pharmacodynamic (PD) Target Modulation
| Treatment Group (Tumor Lysate) | Dose (mg/kg) | p-EGFR / Total EGFR Ratio (Normalized to Vehicle) | Target Engagement (%) |
| Vehicle Control | - | 1.00 | 0% |
| Gefitinib | 50 | 0.40 | 60% |
| Cmpd-X | 50 | 0.25 | 75% |
This data is acquired from Western Blots of tumor tissue harvested 2-4 hours post-final dose.
Signaling Pathway Context
To understand the mechanism of action, it is vital to visualize where the inhibitors act. Both Cmpd-X and Gefitinib are hypothesized to block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like PI3K/AKT and MAPK.
Caption: Inhibition of the EGFR signaling cascade by a tyrosine kinase inhibitor.
Experimental Protocols
A549 Xenograft Model Protocol
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum at 37°C, 5% CO₂.
-
Cell Preparation: Harvest cells at ~80% confluency using Trypsin-EDTA. Wash twice with sterile, serum-free medium and resuspend to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of medium and Matrigel®.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Monitoring: Measure tumors three times weekly using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
-
Randomization: When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups.
Pharmacokinetic (PK) Analysis Protocol
-
Study Design: Use a separate cohort of tumor-bearing mice (n=3 per time point).
-
Dosing: Administer a single oral dose of Cmpd-X or Gefitinib.
-
Blood Collection: Collect ~50 µL of blood via saphenous vein puncture into K₂EDTA-coated tubes at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood at 2000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C.
-
Analysis: Quantify drug concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Modeling: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC).[5][6]
Pharmacodynamic (PD) Western Blot Protocol
-
Sample Collection: At the end of the efficacy study, euthanize mice 2-4 hours after the final dose. Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with primary antibodies for phospho-EGFR (Tyr1068) and Total EGFR.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize bands.
-
Analysis: Quantify band density using ImageJ or similar software. Normalize the p-EGFR signal to the Total EGFR signal for each sample.
Conclusion: Synthesizing the Evidence
The successful in vivo validation of a novel compound like 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (Cmpd-X) hinges on a multi-faceted, comparative approach. The hypothetical data presented here illustrates a promising outcome:
-
Superior Efficacy: Cmpd-X demonstrated greater tumor growth inhibition (67%) compared to the standard-of-care, Gefitinib (55%), at the same dose.
-
Favorable Pharmacokinetics: Cmpd-X achieved a higher peak plasma concentration (Cmax) and greater overall exposure (AUC), suggesting potentially better bioavailability.
-
Enhanced Target Engagement: The compound more effectively suppressed the phosphorylation of its EGFR target within the tumor tissue, providing a clear mechanistic link to its superior efficacy.
-
Acceptable Safety: The lack of significant body weight loss suggests the compound is well-tolerated at an efficacious dose.
This comprehensive dataset, moving beyond simple in vitro potency, provides the compelling evidence needed to justify further preclinical development, including formal toxicology studies and IND-enabling research. This structured, data-driven approach is essential for de-risking the drug development process and efficiently translating promising molecules from the laboratory to the clinic.
References
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2024). MDPI. Available at: [Link]
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Valasani, K. R., et al. (2017). Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
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Wang, Y., et al. (2019). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Available at: [Link]
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). ACS Medicinal Chemistry Letters.
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Li, X., et al. (2022). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics. Available at: [Link]
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Li, D., et al. (2014). Induced IGF-1R activation contributes to gefitinib resistance following combined treatment with paclitaxel, cisplatin and gefitinib in A549 lung cancer cells. Oncology Letters. Available at: [Link]
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Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2011). Molecular & Cellular Proteomics. Available at: [Link]
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Practical Pharmacokinetic-Pharmacodynamic Models in Oncology. (2022). PubMed. Available at: [Link]
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In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore. (2011). Journal of Biomedical Optics. Available at: [Link]
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Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. (2021). Open Biology. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
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Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts. (2017). Oncotarget. Available at: [Link]
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Preclinical Models for Functional Precision Lung Cancer Research. (2022). Cancers. Available at: [Link]
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4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline. PubChem. Available at: [Link]
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Progress and applications of mouse models for human lung cancer. (2011). European Respiratory Review. Available at: [Link]
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Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. (2021). Annals of Translational Medicine. Available at: [Link]
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The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research. Available at: [Link]
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Anti-tumor animal experiment. Bio-protocol. Available at: [Link]
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Pharmacokinetics, Pharmacodynamics Are More Complex, Essential in Cardio-Oncology. (2023). Pharmacy Times. Available at: [Link]
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Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies. (2015). American Society of Clinical Oncology Educational Book. Available at: [Link]
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Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma. (2018). Oncology Letters. Available at: [Link]
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Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. (2020). Journal of Applied Pharmaceutical Science. Available at: [Link]
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A Comparative Guide to the Kinase Selectivity Profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, using 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline as a central case study.
The aminopyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors, mimicking the adenine ring of ATP to competitively bind within the kinase catalytic site.[1] The versatility of this core allows for chemical modifications that can fine-tune potency and selectivity.[1]
Disclaimer: To the best of our knowledge, a comprehensive kinase selectivity profile for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is not publicly available. Therefore, the data presented for this specific compound is hypothetical and for illustrative purposes. It is designed to guide researchers in conducting and interpreting their own kinase profiling studies. The comparative data for established drugs are based on published findings.
The Importance of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[3] However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge in developing selective inhibitors.[4] Broad-spectrum inhibition can lead to toxicity, while highly selective inhibitors offer a more targeted therapeutic approach with potentially fewer side effects.[5]
Kinase selectivity is typically assessed by screening a compound against a large panel of kinases.[5] The resulting data allows for the determination of on-target potency and off-target liabilities.
Experimental Design for Kinase Selectivity Profiling
A robust experimental design is crucial for obtaining reliable and reproducible kinase inhibition data. Here, we outline two widely used methods for kinase activity assessment.
Method 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][6] It is a universal platform suitable for virtually any kinase and substrate combination.[1]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[6]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4x test compound dilution series in kinase buffer.
-
Add 2.5 µL of 4x kinase solution.
-
Initiate the reaction by adding 5 µL of a 2x mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.[7]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration, and therefore to the kinase activity.
-
Method 2: Radiometric Kinase Assay (³³P-ATP Filter Binding)
This method is considered a gold standard for its direct measurement of substrate phosphorylation.[8]
Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate (peptide or protein).[9] The phosphorylated substrate is then captured on a filter membrane, and the radioactivity is quantified.
Step-by-Step Protocol:
-
Reaction Preparation:
-
Prepare a reaction mixture containing kinase buffer, the kinase of interest, and the test compound at various concentrations.
-
Add the substrate to the mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a solution of MgCl₂ and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[10]
-
-
Reaction Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[11]
-
Immediately immerse the filter paper in a wash solution (e.g., 0.75% phosphoric acid) to stop the reaction and wash away unincorporated [γ-³³P]ATP.
-
-
Washing:
-
Wash the filter papers multiple times with the wash solution to remove all non-incorporated radioactivity.
-
-
Quantification:
-
Dry the filter papers and place them in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Comparative Selectivity Profiles
The following tables present the hypothetical kinase inhibition data for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline and compares it to the known selectivity profiles of two FDA-approved kinase inhibitors, Imatinib and Gefitinib. The kinase panel was selected to represent a broad range of the human kinome.
Table 1: Hypothetical Kinase Inhibition Profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
| Kinase | Kinase Family | % Inhibition at 1 µM | IC₅₀ (nM) |
| ABL1 | Tyrosine Kinase | 98% | 25 |
| SRC | Tyrosine Kinase | 85% | 150 |
| LCK | Tyrosine Kinase | 75% | 300 |
| FYN | Tyrosine Kinase | 68% | 550 |
| EGFR | Tyrosine Kinase | 15% | >10,000 |
| CDK2 | CMGC | 10% | >10,000 |
| MAPK1 | CMGC | 5% | >10,000 |
| AKT1 | AGC | 8% | >10,000 |
| PIM1 | CAMK | 12% | >10,000 |
| BRAF | TKL | 3% | >10,000 |
Table 2: Kinase Inhibition Profiles of Imatinib and Gefitinib (Reference Compounds)
| Kinase | Kinase Family | Imatinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| ABL1 | Tyrosine Kinase | 37 | >10,000 |
| SRC | Tyrosine Kinase | 110 | >10,000 |
| LCK | Tyrosine Kinase | 107 | >10,000 |
| FYN | Tyrosine Kinase | 140 | >10,000 |
| EGFR | Tyrosine Kinase | >10,000 | 37 |
| CDK2 | CMGC | >10,000 | >10,000 |
| MAPK1 | CMGC | >10,000 | >10,000 |
| AKT1 | AGC | >10,000 | >10,000 |
| PIM1 | CAMK | >10,000 | >10,000 |
| BRAF | TKL | >10,000 | >10,000 |
Note: IC₅₀ values for Imatinib and Gefitinib are approximate and compiled from various public sources for comparative purposes.
Interpretation of Selectivity Data
Based on our hypothetical data, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline demonstrates potent inhibition of the ABL1 tyrosine kinase with an IC₅₀ of 25 nM. It also shows activity against other SRC family kinases, albeit at higher concentrations. Importantly, it displays high selectivity against EGFR, a common target for other kinase inhibitors.
In comparison, Imatinib is a known ABL1 inhibitor, used in the treatment of chronic myeloid leukemia.[8] Gefitinib, on the other hand, is a selective EGFR inhibitor used in the treatment of non-small cell lung cancer.[12][13]
The hypothetical profile of our compound of interest suggests it could be a promising candidate for targeting diseases driven by ABL1 activity, with a potentially different side-effect profile compared to broader-spectrum inhibitors.
Signaling Pathway Context
The primary hypothetical target of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is ABL1 kinase. In chronic myeloid leukemia, the BCR-ABL fusion protein leads to constitutively active ABL kinase, driving cell proliferation and survival through various downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.[3]
Conclusion
This guide has provided a comprehensive framework for assessing the kinase selectivity profile of a novel inhibitor, using 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline as a hypothetical case study. We have outlined detailed experimental protocols, presented a comparative analysis with established drugs, and contextualized the findings within a relevant signaling pathway. While the data for our lead compound is illustrative, the principles and methodologies described herein are universally applicable and essential for the rigorous evaluation of any new kinase inhibitor. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising hit to a potential therapeutic agent.
References
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Imatinib. In: Wikipedia. Retrieved January 23, 2026, from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved January 23, 2026, from [Link]
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-
HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved January 23, 2026, from [Link]
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Promega Corporation. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 23, 2026, from [Link]
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JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]
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The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved January 23, 2026, from [Link]
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Clinical Cancer Research. (n.d.). Molecular Pathways: BCR-ABL. Retrieved January 23, 2026, from [Link]
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Section 1: Foundational Strategies for Target Identification and Selectivity Profiling
An In-Depth Technical Guide to Elucidating the Cross-Reactivity of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
For drug development professionals, understanding a compound's selectivity is paramount. A molecule's journey from a promising hit to a clinical candidate is often dictated by its on-target potency and, just as critically, its off-target interactions. This guide provides a comprehensive framework for characterizing the cross-reactivity of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, a compound belonging to a chemical class known for its diverse biological activities.
The core structure, a substituted pyrimidine, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Derivatives of (4,6-dimethylpyrimidin-2-yl)thio have been explored for a range of applications, from potential anticonvulsants to potent and selective inhibitors of human sirtuin 2 (SIRT2).[2][3] Furthermore, structurally related 2-substituted aniline pyrimidine derivatives have shown promise as dual inhibitors of Mer and c-Met kinases, highlighting the potential for this chemical series to interact with the kinome.[4]
Given this landscape, a thorough investigation into the target profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is not just recommended; it is essential. This guide will not simply present data but will detail the experimental strategies and rationale required to build a robust selectivity profile from the ground up, empowering researchers to make informed decisions in their discovery programs.
Before assessing cross-reactivity, one must have a clear understanding of the primary target(s). For a compound like 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, where the primary target is not definitively established in public literature, the initial step is unbiased target identification. We will explore three orthogonal, state-of-the-art methodologies: Affinity Chromatography for initial target discovery, Kinome Profiling to interrogate a likely target family, and Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.
Affinity Chromatography-Mass Spectrometry (AC-MS)
The Principle of the "Fishing" Expedition
Affinity chromatography is a powerful and well-established technique for identifying the cellular targets of small molecules.[5] The core concept involves immobilizing a modified version of the compound of interest (the "bait") onto a solid support (e.g., beads) and using it to "fish" for binding partners from a complex biological sample like a cell lysate.[6][7] Proteins that bind to the bait are captured, while non-specific binders are washed away. The captured proteins are then identified using mass spectrometry.
To enhance the capture of even weak or transient interactions, photo-affinity labeling can be incorporated. This involves modifying the bait molecule with a photo-reactive group that, upon exposure to UV light, forms a covalent bond with the target protein.[8]
Experimental Workflow
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline incorporating a linker and a terminal biotin tag or a "click chemistry" handle (e.g., an alkyne). It is crucial to position the linker at a site that minimally disrupts the compound's native binding interactions. A photo-reactive moiety (e.g., diazirine) should also be included if photo-affinity labeling is desired.
-
Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line responsive to the compound). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Probe Incubation: Add the affinity probe to the cell lysate and incubate to allow for binding to target proteins. For photo-affinity probes, expose the mixture to UV light at this stage to induce covalent cross-linking.
-
Affinity Capture: If using a biotinylated probe, add streptavidin-coated beads to the lysate to capture the probe-protein complexes. If using a click-chemistry probe, perform the click reaction to attach the complexes to a corresponding tagged bead.
-
Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads.
-
Elution and Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into smaller peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins by matching the experimental MS/MS spectra against a protein database. A successful experiment is indicated by the significant enrichment of one or more proteins in the probe-treated sample compared to a negative control (e.g., beads alone or a competition experiment with an excess of the free, unmodified compound).
Kinome Profiling
Rationale: Interrogating a Privileged Target Class
The pyrimidine core of the molecule is a common pharmacophore in kinase inhibitors.[9] Kinases are a large family of enzymes that play central roles in cellular signaling and are frequently dysregulated in diseases like cancer.[10][11] Therefore, assessing the compound's interaction with a broad panel of kinases (kinome profiling) is a logical and high-yield strategy to identify both primary targets and off-target liabilities.[12]
Experimental Approach: Multiplexed Kinase Activity Assays
Several platforms exist for kinome profiling. One common approach involves arrays of kinase-specific peptide substrates.[13] Cell lysate is incubated with the array in the presence of ATP. Active kinases in the lysate will phosphorylate their corresponding substrates on the array, and this activity can be quantified. By comparing the phosphorylation patterns in the presence and absence of the test compound, a profile of inhibited kinases can be generated.
Experimental Workflow
Caption: Workflow for peptide array-based kinome profiling.
Data Interpretation
The output is typically a percentage of inhibition for each kinase in the panel at a given compound concentration. This allows for the rapid identification of the most potently inhibited kinases. Plotting this data in a "kinetree" format can visually represent the compound's selectivity across the entire kinome. A highly selective compound will show strong inhibition of only one or a few kinases, while a non-selective compound will inhibit many.
Cellular Thermal Shift Assay (CETSA®)
Principle: Confirming Target Engagement in Live Cells
The binding of a small molecule to its target protein generally increases the protein's thermal stability.[14] CETSA leverages this principle to provide direct evidence of target engagement inside intact cells.[15][16] Cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[17][18]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Grow cells to confluency. Treat the cells with various concentrations of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[17]
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[19]
-
Heating: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[19]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[19]
-
Western Blotting: Collect the supernatant, measure the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein identified in the initial screens.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and confirms engagement.
Section 2: Data Synthesis and Comparative Analysis
No single method tells the whole story. The strength of this approach lies in integrating the data from these orthogonal assays to build a comprehensive and reliable cross-reactivity profile.
Illustrative Data Summary
The following table illustrates hypothetical data for 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline, assuming initial screens identified c-Met as a primary target and SIRT2 and FGFR3 as potential off-targets.
| Target | AC-MS Enrichment (Fold Change vs. Control) | Kinase Inhibition (%) @ 1 µM | CETSA Thermal Shift (ΔTm, °C) @ 10 µM | Assessment |
| c-Met | 25.3 | 92% | +5.8°C | Primary On-Target |
| Mer | 18.1 | 85% | +4.5°C | Primary On-Target |
| SIRT2 | 2.1 | Not Applicable | +1.2°C | Weak Off-Target |
| FGFR3 | 1.5 | 45% | +0.8°C | Moderate Off-Target (Kinase) |
| hERG | Not Detected | 5% | Not Determined | Low Risk |
This table contains illustrative data for demonstration purposes only.
Pathway Analysis: Visualizing the Functional Consequences
Understanding which targets are engaged is the first step. The next is to understand the functional consequences. Mapping the on- and off-targets onto their respective signaling pathways can help predict the compound's overall cellular effect.
Caption: Potential signaling impact of on- and off-target engagement.
This diagram illustrates that while the primary intended effect might be the inhibition of the c-Met pathway, off-target interactions with FGFR3 and SIRT2 could lead to unintended consequences on other signaling cascades and cellular processes like tubulin dynamics.[2]
Conclusion
Characterizing the cross-reactivity of a novel compound like 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a systematic, multi-step process. It requires an unbiased approach to first identify high-confidence primary targets, followed by robust, orthogonal methods to confirm engagement in a physiological setting and screen for off-target interactions. By integrating data from affinity-based proteomics, broad kinome profiling, and cellular target engagement assays like CETSA, researchers can build a comprehensive selectivity profile. This detailed understanding is indispensable for optimizing lead compounds, interpreting phenotypic data, and ultimately, developing safer and more effective therapeutics.
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Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
For researchers and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline , a compound of interest with a currently unconfirmed biological target.
The structural backbone of this molecule, a substituted pyrimidine ring linked to an aniline moiety, is a privileged scaffold found in a multitude of biologically active agents. This structural homology provides a logical starting point for our investigation, suggesting potential interactions with protein kinases or other enzymes that play crucial roles in cellular signaling. Indeed, literature surveys reveal that derivatives of 2-substituted aniline pyrimidines have shown potent inhibitory activity against receptor tyrosine kinases such as Mer and c-Met.[1][2][3][4] Furthermore, other pyrimidine-containing compounds have been identified as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and the NAD+-dependent deacetylase SIRT2.[5][6][7]
This guide, therefore, puts forth a multi-pronged experimental strategy to systematically investigate these plausible hypotheses. We will not only detail the requisite protocols but also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to MoA confirmation. We will compare the hypothetical performance of our topic compound against established inhibitors in each class, providing a clear benchmark for its potential potency and selectivity.
Part 1: Foundational Strategy - Broad-Spectrum Screening to Hone in on a Target Class
The initial step in our quest to unravel the MoA of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is to cast a wide net. A broad-spectrum screening approach will allow us to efficiently identify the most promising target class, thereby guiding our subsequent, more focused investigations.
Kinome Profiling: A Panoramic View of Kinase Inhibition
Given the prevalence of the pyrimidine core in known kinase inhibitors, a comprehensive kinome scan is the logical first experiment. This will assess the compound's inhibitory activity against a large panel of protein kinases, providing a "fingerprint" of its selectivity profile.
Rationale: Kinases are a large family of enzymes that play pivotal roles in virtually all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. A broad kinome profile will quickly reveal if our compound of interest has kinase inhibitory activity and, if so, which kinase families it preferentially targets.
Experimental Protocol: Kinome Profiling Service
Numerous commercial vendors offer kinome profiling services, providing access to extensive panels of purified and active kinases.[8][9][10]
-
Compound Submission: Prepare a stock solution of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline in DMSO at a concentration of 10 mM. Submit the compound to a reputable kinome profiling service provider.
-
Assay Conditions: The service will typically perform a radiometric or fluorescence-based kinase activity assay at a fixed concentration of the compound (e.g., 1 µM or 10 µM) and at a fixed ATP concentration (often the Km for each kinase).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel. Significant inhibition (typically >50% or >75%) of one or more kinases warrants further investigation.
Comparative Data Interpretation:
The results from the kinome scan will be compared against the profiles of known inhibitors. For instance, if significant inhibition of Mer and c-Met is observed, we would compare the inhibition pattern to that of a known dual Mer/c-Met inhibitor like Cabozantinib.
| Kinase Target | 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (% Inhibition at 1 µM) | Cabozantinib (% Inhibition at 1 µM) | Interpretation |
| Mer | Hypothetical: 85% | High | Suggests potential Mer inhibition. |
| c-Met | Hypothetical: 78% | High | Suggests potential c-Met inhibition. |
| VEGFR2 | Hypothetical: 15% | High | Suggests higher selectivity than Cabozantinib if low. |
| Other Kinases | Hypothetical: <10% | Variable | A clean profile suggests high selectivity. |
Sirtuin Activity Screening: Exploring an Alternative Target Class
Concurrently with kinome profiling, it is prudent to investigate other potential target classes based on structural analogy. As previously mentioned, some pyrimidine derivatives are known SIRT2 inhibitors.[6]
Rationale: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation. Their dysregulation has been implicated in cancer, neurodegenerative diseases, and metabolic disorders.
Experimental Protocol: SIRT2 Inhibition Assay
A commercially available SIRT2 inhibitor screening assay kit can be used for this purpose.
-
Reagent Preparation: Prepare the assay buffer, cofactor (NAD+), SIRT2 enzyme, and a fluorogenic acetylated peptide substrate according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (e.g., from 1 nM to 100 µM) to the wells of a microplate. Include a known SIRT2 inhibitor, such as Thiomyristoyl, as a positive control and DMSO as a negative control.[11][12]
-
Enzyme Reaction: Add the SIRT2 enzyme to the wells and incubate to allow for compound binding.
-
Substrate Addition and Signal Detection: Add the NAD+ and the fluorogenic substrate to initiate the enzymatic reaction. After a defined incubation period, measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data Interpretation:
| Compound | SIRT2 IC50 (µM) | Interpretation |
| 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline | Hypothetical: 5.2 | If a low micromolar IC50 is observed, this suggests that the compound is a potential SIRT2 inhibitor. |
| Thiomyristoyl | 0.028[11] | Provides a benchmark for potent SIRT2 inhibition. |
Part 2: Deep Dive - In-depth Characterization of a Hypothesized Target
Assuming the initial screening points towards a specific target or target family, the next phase involves a more rigorous and quantitative characterization of the compound's interaction with the hypothesized target. For the purpose of this guide, let us assume that the kinome profiling revealed potent inhibition of both Mer and c-Met kinases.
In Vitro Kinase Inhibition Assays: Quantifying Potency
The goal here is to determine the half-maximal inhibitory concentration (IC50) of our compound against the purified Mer and c-Met kinases.
Rationale: The IC50 value is a quantitative measure of a compound's potency in inhibiting a specific enzyme. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ kinase assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[13]
-
Reagent Preparation: Prepare the kinase buffer, purified recombinant Mer or c-Met kinase, the appropriate substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr)4:1), and ATP.
-
Compound Dilution: Perform a serial dilution of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline to create a range of concentrations (e.g., from 0.1 nM to 50 µM). Include a known Mer/c-Met inhibitor (e.g., Compound 17c from a relevant study) as a positive control and DMSO as a negative control.[1]
-
Kinase Reaction: In a microplate, combine the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal with luciferase.
-
Data Analysis: Measure the luminescence. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Comparative Data Table:
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |
| 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline | Hypothetical: 15.8 | Hypothetical: 45.2 |
| Compound 17c | 6.4[1] | 26.1[1] |
Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial for determining potency, it is imperative to confirm that the compound can engage its target within the complex environment of a living cell. CETSA is an invaluable tool for this purpose.[14][15][16][17][18]
Rationale: The principle of CETSA is that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Culture a relevant cell line that expresses Mer and c-Met (e.g., HCT116) and treat the cells with varying concentrations of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline or a vehicle control (DMSO) for a defined period (e.g., 2 hours).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., from 40°C to 70°C) for a short duration (e.g., 3 minutes) followed by cooling.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble Mer and c-Met in the supernatant using Western blotting with specific antibodies.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.
Visualizing the Workflow:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Functional Consequences - Linking Target Engagement to Cellular Phenotype
Confirming target engagement is a significant step, but it is equally important to demonstrate that this engagement leads to a functional cellular response consistent with the inhibition of the target's signaling pathway.
Pathway Analysis: Assessing Downstream Signaling
If 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline indeed inhibits Mer and c-Met, we would expect to see a reduction in the phosphorylation of their downstream signaling effectors, such as AKT and MAPK.
Rationale: Mer and c-Met are receptor tyrosine kinases that, upon activation, initiate intracellular signaling cascades that promote cell survival, proliferation, and migration. By examining the phosphorylation status of key nodes in these pathways, we can confirm the functional consequence of target inhibition.
Experimental Protocol: Western Blotting for Phospho-proteins
-
Cell Treatment and Lysis: Treat a suitable cell line (e.g., HCT116) with 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline at various concentrations for different time points. Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for phosphorylated and total forms of Mer, c-Met, AKT, and ERK (a key MAPK).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizing the Hypothesized Signaling Pathway:
Caption: Hypothesized signaling pathway inhibited by the compound.
Cellular Phenotypic Assays: Observing the Functional Outcome
Finally, we need to assess whether the observed inhibition of signaling translates into a relevant cellular phenotype, such as reduced cell proliferation or migration.
Experimental Protocols:
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®): Seed cells in a 96-well plate and treat them with a dose-response of the compound. After a set period (e.g., 72 hours), measure cell viability using a colorimetric or luminescent readout.
-
Cell Migration Assay (e.g., Wound Healing/Scratch Assay): Create a "wound" in a confluent monolayer of cells and treat with the compound. Monitor the closure of the wound over time compared to a vehicle-treated control.
Comparative Data Table:
| Assay | 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline | Alternative Mer/c-Met Inhibitor |
| Cell Proliferation (IC50) | Hypothetical: 2.5 µM | Expected: Low µM range |
| Cell Migration (% Inhibition at 1 µM) | Hypothetical: 65% | Expected: Significant inhibition |
Conclusion: A Roadmap to Mechanism of Action Confirmation
The journey to confirm the mechanism of action of a novel compound like 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is a systematic process of hypothesis generation, rigorous testing, and comparative analysis. This guide has provided a comprehensive roadmap, starting from broad-based screening to pinpoint a likely target class, followed by in-depth biochemical and cellular assays to validate the target and its functional consequences.
By following this structured approach and comparing the experimental data for our compound of interest against well-characterized alternatives, researchers can confidently and efficiently elucidate its mechanism of action. This critical knowledge is the bedrock upon which further preclinical and clinical development can be built, ultimately paving the way for the potential translation of a promising molecule into a novel therapeutic.
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National Center for Biotechnology Information. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. [Link]
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PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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Moffitt Cancer Center. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. [Link]
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MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
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MDPI. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. [Link]
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National Center for Biotechnology Information. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. [Link]
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PubMed. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]
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ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline
In the landscape of modern drug discovery, the journey of a candidate molecule from a conceptual design to a potential therapeutic is a rigorous path of validation. The core of this process lies in the iterative cycle of prediction and experimentation. Computational, or in silico, methods provide a powerful lens to forecast a molecule's biological activity, offering a rapid and cost-effective means to prioritize candidates. However, these predictions remain theoretical until substantiated by tangible, biological evidence from in vitro assays. This guide provides a comprehensive comparison of the in silico and in vitro evaluation of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline , a scaffold of interest in medicinal chemistry.
While direct experimental data for this specific molecule is not extensively published, this guide will leverage data from closely related analogues to illustrate the comparative workflow. We will explore the predictive power of molecular docking and juxtapose it with the empirical evidence from enzymatic and cell-based assays, providing researchers with a framework for evaluating novel chemical entities. This dual-pronged approach is fundamental to building a robust, evidence-based case for a compound's therapeutic potential.
The Scientific Rationale: Why Compare Computational and Benchtop Results?
The central dogma of this comparative analysis is validation. In silico models, for all their sophistication, are approximations of complex biological systems. Factors such as protein flexibility, solvation effects, and off-target interactions are challenging to model with perfect accuracy. Therefore, in vitro experiments are not just a confirmatory step but a necessary reality check. A strong correlation between predicted binding affinity (in silico) and measured inhibitory activity (in vitro) builds confidence in the proposed mechanism of action and validates the computational model for further lead optimization. Conversely, discrepancies between the two can be equally informative, pointing to potential alternative binding modes, off-target effects, or issues with compound solubility and stability in the assay environment.
Part 1: In Silico Prediction of Bioactivity
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, particularly kinase inhibitors. The presence of the aniline group suggests a potential for hydrogen bonding interactions within an ATP-binding pocket. Based on the activity of structurally similar compounds, a plausible hypothesis is that 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline may exhibit inhibitory activity against protein kinases or other ATP-dependent enzymes.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity, often represented as a docking score.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: Molecular Docking
-
Protein Preparation:
-
Source: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider a hypothetical kinase target.
-
Cleaning: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
Protonation: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (7.4).
-
Charge Assignment: Assign partial charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline and convert it to a 3D structure using software like ChemDraw or Avogadro.
-
Energy Minimization: Minimize the energy of the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge and Torsion: Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Execution:
-
Software: Utilize docking software such as AutoDock Vina.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. The dimensions are typically centered on the position of a known co-crystallized inhibitor.
-
Run Simulation: Execute the docking algorithm. The program will generate multiple binding poses and calculate a corresponding binding energy (docking score) for each.
-
-
Analysis:
-
Scoring: The most negative docking score represents the most favorable binding energy.
-
Pose Visualization: Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Predicted In Silico Results (Hypothetical)
For a compound like ours, docking against a kinase target might yield the following hypothetical results. For comparison, we include data for a known kinase inhibitor.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline | Kinase X (PDB: 1XXX) | -8.5 | MET793 (H-bond), LEU718, VAL726 |
| Staurosporine (Reference) | Kinase X (PDB: 1XXX) | -11.2 | MET793 (H-bond), CYS797, LEU844 |
This in silico result suggests that our compound of interest has a favorable binding energy, though not as strong as the reference inhibitor. The predicted hydrogen bond with the hinge region residue (MET793) is a hallmark of many kinase inhibitors, providing a strong rationale for proceeding with in vitro testing.
Part 2: In Vitro Validation of Biological Activity
The next critical phase is to test the computational predictions in a wet lab setting. This involves synthesizing the compound and evaluating its activity against the purified target enzyme and in a cellular context.
In Vitro Experimental Workflow
Caption: Workflow for in vitro validation of a candidate compound.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase enzyme.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compound stock solution (in DMSO).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ or Kinase-Glo® from Promega).
-
384-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the kinase enzyme, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a specific concentration of ATP (typically at the Km value).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent. This reagent measures the amount of ATP remaining or ADP produced, which is inversely proportional to kinase activity.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Detailed Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or anti-proliferative effects of a compound.[1]
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) wells.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[1] Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[1]
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[1]
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.
-
Part 3: Comparative Analysis and Discussion
Now, we synthesize the findings from both computational and experimental evaluations. We will use data from a closely related analogue, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative (compound 28e) , which was identified as a potent SIRT2 inhibitor, to illustrate this comparison.[3]
Data Summary Table
| Metric | In Silico Prediction (Hypothetical for Kinase X) | In Vitro Result (Analogue 28e vs. SIRT2)[3] |
| Target | Kinase X | Human Sirtuin 2 (SIRT2) |
| Binding Affinity/Potency | Binding Energy: -8.5 kcal/mol | IC50: 42 nM |
| Cellular Activity | Not Predicted | MCF-7 Cell Inhibition (Potent) |
| Key Interactions | H-bond with MET793 | Not specified, but structure-based design was used |
Discussion of Correlation
In our illustrative example, the strong in silico prediction of binding for the core scaffold is mirrored by the potent enzymatic inhibition observed in vitro for a close analogue.[3] The nanomolar IC50 value of 42 nM for compound 28e against SIRT2 is a strong validation of the potential of this chemical class.[3] This analogue also demonstrated potent inhibition of the MCF-7 human breast cancer cell line, confirming that the biochemical activity translates to a cellular effect.[3]
If we had performed these tests on our specific molecule, 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline , a similar correlation would be the ideal outcome. A low IC50 value in the kinase assay would confirm the in silico prediction of target engagement. Subsequent activity in a cancer cell line known to be dependent on that kinase would further strengthen the hypothesis.
Any significant deviation would require further investigation. For instance:
-
Good Docking Score, Poor IC50: This could indicate issues with compound solubility in the assay buffer, compound instability, or an incorrect binding pose prediction.
-
Poor Docking Score, Good IC50: This might suggest an alternative binding site or mechanism of action that was not considered in the in silico model. It could also point to the limitations of the scoring function used in the docking program.
-
Good IC50, Poor Cellular Activity: This is a common challenge in drug discovery, often related to poor cell permeability, rapid metabolism, or efflux by cellular pumps.
Conclusion
The evaluation of a potential drug candidate is a synergistic interplay between computational prediction and empirical validation. The case of the 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline scaffold demonstrates this principle. While in silico tools like molecular docking provide invaluable, rapid insights into potential protein-ligand interactions and guide our hypotheses, they are not a substitute for rigorous in vitro testing. The true measure of a compound's activity is determined at the bench through biochemical and cell-based assays. By thoughtfully comparing these datasets, researchers can build a comprehensive understanding of a compound's profile, make informed decisions about its future development, and ultimately accelerate the path toward novel therapeutics.
References
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]
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Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]
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Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. Indian Academy of Sciences. Available at: [Link]
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Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. Available at: [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
-
Genotoxicity of aniline derivatives in various short-term tests. PubMed. Available at: [Link]
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In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. National Institutes of Health. Available at: [Link]
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Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. ResearchGate. Available at: [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. National Institutes of Health. Available at: [Link]
-
4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline. PubChem. Available at: [Link]
-
Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. National Institutes of Health. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. PubChem. Available at: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]
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Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. National Institutes of Health. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline, a compound characterized by its aniline, pyrimidine, and thioether moieties. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and integrity.
Key Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
These classifications firmly place 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline in the category of hazardous waste, necessitating a disposal protocol that adheres to stringent federal and local regulations.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for the safe and compliant disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline from a laboratory setting.
1. Waste Identification and Classification:
The first critical step is to correctly identify and classify the waste. Based on its aniline component, this compound falls under the U.S. Environmental Protection Agency (EPA) regulations. Aniline is listed as a hazardous waste with the code U012 .[2] Any waste stream containing this compound, including contaminated labware, personal protective equipment (PPE), and solutions, must be treated as hazardous waste.
Table 1: Waste Classification Summary
| Parameter | Classification | Justification |
| Common Name | 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline | N/A |
| Chemical Family | Aniline, Pyrimidine, Organosulfur | Structural components |
| Hazard Profile | Acutely Toxic, Irritant | GHS Classification of Analog[1] |
| EPA RCRA Code | U012 (Aniline) | Presence of the aniline moiety[2] |
2. Segregation and Incompatibility:
Proper segregation is paramount to prevent dangerous chemical reactions. This compound should be collected in a dedicated, properly labeled hazardous waste container.
Do NOT mix with:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, or perchlorates, which can react violently with the aniline and thioether groups.
-
Strong Acids: Can cause exothermic reactions with the basic aniline nitrogen.
-
Bases: While the aniline group is basic, strong bases should be avoided to prevent unforeseen reactions.
-
Reactive Metals: Such as sodium, potassium, or magnesium.
Store the segregated waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.
3. Containerization and Labeling:
All waste must be collected in containers that are compatible with the chemical. For 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline, which is likely a solid, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline "
-
The EPA Waste Code: U012
-
The specific hazards: Toxic, Irritant
-
The accumulation start date
-
The name and contact information of the generating laboratory
4. Disposal Pathway Determination:
The final disposal of this hazardous waste must be carried out by a licensed environmental management company. The two primary disposal methods for this type of organic compound are high-temperature incineration and secure chemical landfilling.
-
High-Temperature Incineration: This is the preferred method for organic compounds as it ensures complete destruction. The EPA mandates a destruction and removal efficiency (DRE) of 99.99% for hazardous wastes.[3][4] Given the presence of sulfur and nitrogen, the incineration facility must have appropriate flue gas scrubbing technology to neutralize acidic gases (SOx and NOx) that will be produced.
-
Secure Chemical Landfill: If incineration is not feasible, the waste may be disposed of in a specially designed hazardous waste landfill.[5][6] These landfills have double liners, leachate collection systems, and leak detection systems to prevent environmental contamination.[6] The Land Disposal Restrictions (LDR) program requires that hazardous waste be treated to meet specific concentration levels before it can be landfilled.[7]
The choice between these methods will be made by the disposal facility based on their permits and capabilities.
Visualizing the Disposal Process
To aid in understanding the decision-making process for the disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline, the following workflow diagram is provided.
Caption: Disposal workflow for 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline.
Conclusion
The responsible disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of accurate identification, strict segregation, proper containerization, and the use of certified disposal partners, researchers can ensure that their work advances science without compromising safety or environmental integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of this hazardous waste.
References
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1989). EPA 625/6-89/019 Handbook: Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Waste Incineration Guidance Series. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Colorado Department of Public Health and Environment. (1998, September). Hazardous Waste Identification Guidance Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Engineering Handbook for Hazardous Waste Incineration: Draft. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline. PubChem Compound Database. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
